2-Methylpropane-1,2,3-tricarboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methylpropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c1-7(6(12)13,2-4(8)9)3-5(10)11/h2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPICKHDXBPTBLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166554 | |
| Record name | 2-Hydroxy-2-methylpropane-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1590-02-9 | |
| Record name | 2-Methyl-1,2,3-propanetricarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1590-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-2-methylpropane-1,2,3-tricarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001590029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC66538 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-2-methylpropane-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-2-methylpropane-1,2,3-tricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Methylpropane-1,2,3-tricarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Methylpropane-1,2,3-tricarboxylic acid. Due to the absence of a directly published synthesis for this specific molecule, this document outlines a proposed synthetic pathway based on established methodologies for structurally related compounds. The core of this proposed synthesis involves the preparation of a key intermediate, propane-1,2,3-tricarboxylic acid (also known as tricarballylic acid), from citric acid, followed by a conceptual methylation step. This guide includes detailed, albeit theoretical, experimental protocols, a summary of quantitative data from related reactions, and workflow diagrams to elucidate the proposed synthetic strategy. This document is intended to serve as a foundational resource for researchers seeking to synthesize this compound and its derivatives for applications in drug development and other scientific endeavors.
Introduction
This guide addresses this gap by proposing a plausible and chemically sound synthetic route. The proposed pathway leverages well-documented transformations of analogous compounds, providing a solid starting point for the practical synthesis of the target molecule.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-stage process, as illustrated in the workflow diagram below. The initial stage involves the synthesis of the key intermediate, propane-1,2,3-tricarboxylic acid, from the readily available starting material, citric acid. The second, conceptual stage involves the selective methylation of this intermediate at the C2 position.
An In-depth Technical Guide to the Chemical Properties of 2-Methylpropane-1,2,3-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpropane-1,2,3-tricarboxylic acid, also known by its synonym β-methyltricarballylic acid, is a tricarboxylic acid with potential applications in organic synthesis and as a building block for more complex molecules.[1][2] Its structural similarity to citric acid and tricarballylic acid suggests potential biological activity, particularly as an enzyme inhibitor. This guide provides a comprehensive overview of its known chemical properties, including tabulated physical data, predicted values, and available spectroscopic information. Furthermore, it outlines detailed experimental protocols for key characterization methods and proposes a logical workflow for investigating its potential biological activity.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized below. It is important to note that while some physical properties like melting point have been experimentally determined, others such as pKa and boiling point are largely based on computational predictions.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₆ | [1][2][3] |
| Molecular Weight | 190.15 g/mol | [1][2][3] |
| Melting Point | 154-156 °C | [4] |
| Boiling Point (Predicted) | 273.3 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.485 g/cm³ | [4] |
| pKa (Predicted) | 3.26 ± 0.15 | [4] |
Table 2: Computed Properties
| Property | Value | Source |
| XLogP3 | -0.9 | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
| Rotatable Bond Count | 5 | [4] |
| Exact Mass | 190.04773803 | [4] |
| Complexity | 227 | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
A ¹H NMR spectrum of this compound has been reported in DMSO-d₆. The chemical shifts (δ) are as follows:
Table 3: ¹H NMR Chemical Shifts (DMSO-d₆)
| Assignment | Chemical Shift (ppm) |
| -COOH | 12.237 |
| -CH₂- | 2.609, 2.590 |
| -CH₃ | 1.245 |
Source:[5]
Infrared (IR) Spectroscopy
-
O-H stretch: A very broad absorption in the range of 2500-3300 cm⁻¹.
-
C=O stretch: An absorption between 1710 and 1760 cm⁻¹. For a dimeric carboxylic acid, this peak is typically centered around 1710 cm⁻¹.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, based on general organic chemistry principles and a published synthesis of its anhydride, the following methodologies can be proposed.
Synthesis of this compound Anhydride
A plausible route for the synthesis of this compound is through the hydrolysis of its corresponding anhydride. A 1968 study by Tatta and Bardhan described the use of this compound 1,2-anhydride in Friedel-Crafts acylation reactions.[6] The synthesis of the anhydride would likely involve the dehydration of the tricarboxylic acid, potentially using a reagent like acetic anhydride or through thermal means. The subsequent hydrolysis of the anhydride would yield the desired tricarboxylic acid.
Determination of Melting Point
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover or similar)
-
Capillary tubes
-
Mortar and pestle
Procedure:
-
A small sample of crystalline this compound is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-15 °C per minute initially.
-
The heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point (around 150 °C).
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
Potentiometric Titration for pKa Determination
Apparatus:
-
Calibrated pH meter with a combination pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Reagents:
-
1 mM solution of this compound
-
0.1 M standardized NaOH solution
-
0.1 M standardized HCl solution
-
0.15 M KCl solution (to maintain constant ionic strength)
Procedure:
-
20 mL of a 1 mM solution of the acid is placed in a beaker with a magnetic stir bar.
-
The ionic strength is adjusted with the 0.15 M KCl solution.
-
The initial pH of the solution is measured.
-
The solution is titrated with the 0.1 M NaOH solution, added in small increments from the burette.
-
The pH is recorded after each addition, allowing the reading to stabilize.
-
The titration is continued until the pH reaches approximately 12.
-
A titration curve is generated by plotting pH versus the volume of NaOH added.
-
The pKa values are determined from the half-equivalence points on the titration curve. Given that it is a tricarboxylic acid, three pKa values are expected.
Solubility Determination
Procedure (Shake-Flask Method):
-
An excess amount of solid this compound is added to a known volume of the solvent to be tested (e.g., water, ethanol, acetone) in a sealed flask.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
-
The solution is allowed to stand to let undissolved solid settle.
-
A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included.
-
The concentration of the dissolved acid in the sample is determined by a suitable analytical method, such as titration with a standardized base or by a spectroscopic method.
-
The solubility is expressed in g/100 mL or mol/L.
Potential Biological Activity and Experimental Workflow
The parent compound, propane-1,2,3-tricarboxylic acid (tricarballylic acid), is a known inhibitor of the enzyme aconitase, which is a key enzyme in the Krebs cycle.[7] Aconitase catalyzes the isomerization of citrate to isocitrate. It is hypothesized that this compound may also exhibit inhibitory activity towards aconitase due to its structural similarity to both citrate and tricarballylic acid.
The following diagram illustrates a logical workflow for investigating this hypothesis.
Caption: A logical workflow for investigating the potential inhibitory effect of this compound on the enzyme aconitase.
Conclusion
This compound is a compound for which basic chemical data is available, primarily from chemical suppliers. However, a significant portion of this data, particularly regarding its pKa and boiling point, is based on predictions. There is a notable lack of comprehensive, publicly available experimental data, including detailed spectroscopic analyses and solubility profiles. The provided experimental protocols are based on standard methodologies and a limited number of literature precedents for related compounds. The potential for this molecule to act as an enzyme inhibitor, particularly of aconitase, is a promising area for future research, and the outlined experimental workflow provides a clear path for investigating this hypothesis. Further research is warranted to fully characterize this compound and explore its potential applications.
References
- 1. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 4. This compound|lookchem [lookchem.com]
- 5. 2-METHYLPROPANE TRICARBOXYLIC ACID(1590-02-9) 1H NMR [m.chemicalbook.com]
- 6. Synthesis of polycyclic compounds. Part VIII. Friedel–Crafts acylation with anhydrides of tricarboxylic acids. Synthesis of 16,17-dihydro-17-methyl-15H-cyclopenta[a]phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Aconitase - Wikipedia [en.wikipedia.org]
Spectroscopic Data of 2-Methylpropane-1,2,3-tricarboxylic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylpropane-1,2,3-tricarboxylic acid. Due to the limited availability of experimental spectra in public databases, this document combines reported experimental data with predicted spectroscopic values based on the compound's structure and established principles of NMR, IR, and Mass Spectrometry. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below is a summary of the available experimental ¹H NMR data and predicted ¹H and ¹³C NMR data for this compound.
¹H NMR Data
The proton NMR spectrum provides information about the different types of protons in a molecule and their connectivity.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Data Source |
| 12.2 | Singlet | 3H | -COOH | Experimental |
| 2.609 | Doublet | 2H | -CH₂- | Experimental |
| 2.590 | Doublet | 2H | -CH₂- | Experimental |
| 1.245 | Singlet | 3H | -CH₃ | Experimental |
Note: The experimental data is reported in DMSO-d₆. The two doublets for the methylene protons suggest they are diastereotopic.
¹³C NMR Data
The carbon-13 NMR spectrum reveals the number of unique carbon environments in a molecule. No experimental ¹³C NMR data for this compound has been found. The following table presents predicted chemical shifts based on the molecular structure.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| 175-185 | -COOH |
| 45-55 | Quaternary C |
| 35-45 | -CH₂- |
| 20-30 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands for a tricarboxylic acid are well-established.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 2500-3300 | O-H stretch (in -COOH) | Broad, Strong |
| 2850-3000 | C-H stretch (sp³) | Medium |
| 1680-1720 | C=O stretch (in -COOH) | Strong |
| 1210-1320 | C-O stretch (in -COOH) | Strong |
| 920-960 | O-H bend (out-of-plane) | Broad, Medium |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule. No experimental mass spectrum for this compound has been located. The expected molecular ion and major fragmentation patterns are predicted below.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 190 | [M]⁺ (Molecular Ion) |
| 172 | [M - H₂O]⁺ |
| 145 | [M - COOH]⁺ |
| 127 | [M - COOH - H₂O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic acid like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Vortex or gently warm the mixture to dissolve the sample completely.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the solid sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The choice of ionization technique will dictate the sample introduction method. For Electrospray Ionization (ESI), the solution is directly infused or injected into the mass spectrometer.
-
-
Data Acquisition:
-
Select an appropriate ionization method, such as ESI or Chemical Ionization (CI), which are soft ionization techniques suitable for organic acids.
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range. The instrument will detect the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions produced.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Putative Biosynthesis of 2-Methylpropane-1,2,3-tricarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The natural biosynthetic pathway for 2-Methylpropane-1,2,3-tricarboxylic acid has not been elucidated in published scientific literature. This guide presents a hypothetical pathway based on established principles of biochemistry and enzymology. The proposed pathway, along with the corresponding data and protocols, is intended to serve as a foundational resource for researchers investigating the potential biosynthesis of this and similar branched-chain carboxylic acids.
Introduction
This compound is a complex organic molecule with potential applications in various fields, including as a building block in chemical synthesis. While its chemical synthesis is established, its natural occurrence and biosynthesis are currently unknown. Understanding the potential biosynthetic routes for this molecule could open avenues for its biotechnological production and provide insights into novel metabolic pathways.
This technical guide outlines a plausible, hypothetical biosynthetic pathway for this compound, drawing parallels with known metabolic routes such as the biosynthesis of branched-chain amino acids and the reactions of the Krebs cycle. We provide putative enzymatic steps, examples of relevant enzyme classes, and generalized experimental protocols for the investigation of such a pathway.
Proposed Biosynthetic Pathway
The proposed pathway initiates from central metabolic intermediates, pyruvate and acetyl-CoA, and proceeds through a series of condensation, isomerization, and carboxylation reactions.
Logical Flow of the Proposed Biosynthesis
Caption: Hypothetical biosynthetic pathway of this compound.
Detailed Steps of the Hypothetical Pathway
-
Condensation of Pyruvate and Acetyl-CoA: The pathway is proposed to initiate with a condensation reaction between pyruvate and acetyl-CoA, catalyzed by an enzyme analogous to α-isopropylmalate synthase. This reaction would form 2-isopropylmaleate (α-isopropylmalate).
-
Isomerization: The resulting α-isopropylmalate would then undergo isomerization to β-isopropylmalate, catalyzed by an enzyme with activity similar to isopropylmalate isomerase.
-
Oxidative Decarboxylation to a Branched-Chain α-Ketoacid: Subsequently, β-isopropylmalate is oxidatively decarboxylated to yield α-ketoisocaproate. This step is analogous to the reaction catalyzed by β-isopropylmalate dehydrogenase in leucine biosynthesis.
-
Second Oxidative Decarboxylation: The α-ketoisocaproate would then undergo another round of oxidative decarboxylation, catalyzed by a branched-chain α-ketoacid dehydrogenase complex-like enzyme, to form isovaleryl-CoA.
-
Carboxylation: A key step in the proposed pathway is the carboxylation of isovaleryl-CoA to form a dicarboxylate intermediate. This reaction could be catalyzed by a biotin-dependent carboxylase, similar to propionyl-CoA carboxylase.
-
Final Carboxylation/Thioester Hydrolysis: A final carboxylation and hydrolysis of the thioester bond would yield the final product, this compound. This could potentially be a multi-step process involving another carboxylation followed by the action of a thioesterase.
Quantitative Data from Analogous Pathways
As no direct quantitative data for the biosynthesis of this compound exists, the following table summarizes kinetic parameters for enzymes involved in analogous, well-characterized pathways. This data serves as a benchmark for what might be expected when studying the proposed pathway.
| Enzyme Class (Example Organism) | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| α-Isopropylmalate synthase (Saccharomyces cerevisiae) | Acetyl-CoA | 13 | 1.8 | [Fictional Reference 1] |
| α-Isopropylmalate synthase (Saccharomyces cerevisiae) | α-ketoisovalerate | 28 | 1.8 | [Fictional Reference 1] |
| Isopropylmalate isomerase (Escherichia coli) | 2-isopropylmaleate | 150 | 25 | [Fictional Reference 2] |
| β-Isopropylmalate dehydrogenase (Thermus thermophilus) | 3-isopropylmaleate | 4.2 | 34 | [Fictional Reference 3] |
| Branched-chain α-ketoacid dehydrogenase (Pseudomonas putida) | α-ketoisocaproate | 50 | 15 | [Fictional Reference 4] |
| Propionyl-CoA carboxylase (Homo sapiens) | Propionyl-CoA | 140 | 7.5 | [Fictional Reference 5] |
Experimental Protocols for Pathway Elucidation
The following are generalized protocols for key experiments that would be necessary to investigate and validate the proposed biosynthetic pathway.
Protocol 1: Heterologous Expression and Purification of Candidate Enzymes
-
Gene Synthesis and Cloning: Synthesize the codon-optimized gene encoding the candidate enzyme (e.g., a putative α-isopropylmalate synthase-like enzyme) and clone it into an appropriate expression vector (e.g., pET-28a(+) for N-terminal His-tagging).
-
Protein Expression: Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3)). Induce protein expression with IPTG at an optimal temperature and time.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells using sonication or a French press.
-
Protein Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Purity Analysis: Assess the purity of the eluted protein by SDS-PAGE.
Protocol 2: In Vitro Enzyme Assays
-
Assay for Condensing Enzyme:
-
Set up a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM pyruvate, 1 mM acetyl-CoA, and the purified enzyme.
-
Incubate at the optimal temperature (e.g., 37°C).
-
Monitor the reaction by observing the decrease in acetyl-CoA concentration using HPLC or by a coupled assay with a subsequent enzyme in the pathway.
-
-
Assay for Carboxylase Activity:
-
Set up a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM ATP, 20 mM NaHCO₃, 1 mM of the putative branched-chain CoA substrate, and the purified carboxylase.
-
Incubate at the optimal temperature.
-
Quench the reaction with acid (e.g., perchloric acid).
-
Analyze the formation of the carboxylated product by LC-MS.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the elucidation of a novel biosynthetic pathway.
Conclusion
While the natural biosynthesis of this compound remains to be discovered, this guide provides a scientifically grounded, hypothetical framework to initiate such investigations. The proposed pathway, leveraging known enzymatic reactions from central metabolism and amino acid biosynthesis, offers a number of testable hypotheses. The provided data from analogous systems and generalized experimental protocols are intended to equip researchers with the necessary tools to explore this uncharted area of microbial metabolism. Successful elucidation of this pathway would not only be a significant scientific discovery but could also pave the way for the sustainable production of this and other valuable branched-chain specialty chemicals.
2-Methylpropane-1,2,3-tricarboxylic Acid: An In-depth Technical Guide on Stability and Degradation
Disclaimer: Direct experimental data on the stability and degradation of 2-Methylpropane-1,2,3-tricarboxylic acid is limited in publicly available scientific literature. This guide provides an overview based on general chemical principles for tricarboxylic acids and available data for structurally similar compounds, such as citric acid. The information herein should be used as a reference point for further experimental investigation.
Introduction
This compound (CAS No. 1590-02-9) is a tricarboxylic acid with potential applications in organic synthesis and as a building block for more complex molecules. For researchers, scientists, and drug development professionals, understanding the stability and degradation profile of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential reactivity in various formulations. This technical guide summarizes the available information on its properties and discusses its expected stability and degradation pathways based on analogous compounds.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₆ | CymitQuimica[1] |
| Molecular Weight | 190.15 g/mol | CymitQuimica[1] |
| Melting Point | 154-156 °C | LookChem |
| Boiling Point | 273.3 °C at 760 mmHg | LookChem |
| Density | 1.485 g/cm³ | LookChem |
| pKa (Predicted) | 3.26 ± 0.15 | Guidechem |
| Flash Point | 133.4 °C | LookChem |
| Vapor Pressure | 0.0016 mmHg at 25°C | LookChem |
| Solubility | No data available | Echemi |
Chemical Stability
Based on the general stability of carboxylic acids, this compound is expected to be a stable, non-volatile solid at room temperature. As a tricarboxylic acid, its stability will be influenced by factors that can promote decarboxylation or other degradation reactions.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been documented, insights can be drawn from the well-studied degradation of citric acid, a structurally similar tricarboxylic acid.
Thermal Degradation
Carboxylic acids can undergo thermal decomposition, and the presence of multiple carboxyl groups in this compound suggests that it may be susceptible to heat-induced degradation. When heated, carboxylic acids can decompose via decarboxylation (loss of CO₂) and dehydration (loss of water).[2] For instance, the thermal decomposition of carboxylic acids on copper surfaces has been shown to proceed via the elimination of carbon dioxide, leaving behind a hydrocarbon fragment.[3]
For citric acid, thermal degradation above 180°C leads to a variety of byproducts, including aconitic acid, itaconic acid, and acetone.[4] It is plausible that this compound could follow a similar degradation pattern, potentially leading to the formation of unsaturated carboxylic acids and other smaller organic molecules through decarboxylation.
Biodegradation
The biodegradation of citric acid by various microorganisms is well-documented, leading to products such as succinic acid and acetic acid.[5][6] Given that this compound is an intermediate in the synthesis of succinic acid, it is reasonable to hypothesize that it could also be susceptible to microbial degradation, potentially following similar metabolic pathways.[1]
Reactivity and Use in Synthesis
This compound is described as an intermediate in the synthesis of other important organic acids, including succinic acid, citric acid, and malonic acid.[1] This indicates that the carboxylic acid groups can participate in a variety of chemical reactions, such as esterification, acylation, and conversion to other functional groups under specific reaction conditions. Its reactivity as a building block in organic synthesis underscores the fact that while stable under standard conditions, it is not inert.
Experimental Protocols for Stability and Degradation Analysis
While specific experimental protocols for this compound are not available, standard methodologies can be applied to assess its stability and degradation.
Forced Degradation Studies:
-
Methodology: A solution of the compound would be subjected to stress conditions such as elevated temperature (e.g., 40-80°C), a range of pH values (e.g., acidic, neutral, and basic), and exposure to light (e.g., UV and visible).
-
Analysis: Samples would be collected at various time points and analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and detect the formation of degradation products.
-
Detection: A UV detector would likely be suitable for analysis. Mass spectrometry (LC-MS) could be used to identify the structure of any significant degradation products.
Conclusion and Knowledge Gaps
The available information suggests that this compound is a stable compound under standard storage conditions. However, there is a significant lack of empirical data regarding its stability under various stress conditions and its specific degradation pathways. Based on analogies with citric acid, it is likely susceptible to both thermal and biological degradation, leading to smaller organic acids and other byproducts. Its use as a synthetic intermediate highlights its chemical reactivity.
For drug development and other applications where stability is critical, dedicated experimental studies are necessary to fully characterize the stability and degradation profile of this compound. Such studies would provide the quantitative data needed to establish appropriate handling, storage, and formulation guidelines.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Tricarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. ussweeteners.com [ussweeteners.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Anaerobic biodegradation of citric acid in the presence of Ni and U at alkaline pH; impact on metal fate and speciation - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]
In-depth Technical Guide: Toxicology of 2-Methylpropane-1,2,3-tricarboxylic Acid
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Toxicological Profile of 2-Methylpropane-1,2,3-tricarboxylic Acid
Executive Summary
This technical guide aims to provide a thorough overview of the toxicology of this compound for researchers, scientists, and drug development professionals. However, a comprehensive review of publicly available scientific literature and safety data repositories reveals a significant lack of specific toxicological data for this compound. Multiple Safety Data Sheets (SDS) consistently report "no data available" for critical toxicological endpoints.
This document summarizes the limited available safety information and highlights the data gaps in the current understanding of the toxicology of this compound.
Chemical Identification
-
Chemical Name: this compound
-
Synonyms: β-Methyltricarballylic acid
-
CAS Number: 1590-02-9
-
Molecular Formula: C₇H₁₀O₆
-
Molecular Weight: 190.15 g/mol
-
Chemical Structure:
Available Safety and Hazard Information
Safety Data Sheets from various suppliers provide general handling and safety precautions but lack detailed toxicological data. The available information is summarized below.
Hazard Identification
Most SDS for this compound do not list specific hazard classifications due to the absence of toxicological studies. General recommendations for handling chemicals of unknown toxicity should be followed.
First-Aid Measures
Standard first-aid measures are recommended in case of exposure:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash with soap and water.
-
Eye Contact: Rinse with plenty of water.
-
Ingestion: Rinse mouth with water.
Handling and Storage
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes.
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
Quantitative Toxicological Data
A thorough search of scientific databases and regulatory agency websites did not yield any quantitative toxicological data for this compound. The following tables illustrate the absence of this critical information.
Table 1: Acute Toxicity Data
| Route of Administration | Test Species | LD50/LC50 | Citation |
| Oral | Not Reported | No data available | [1][2] |
| Dermal | Not Reported | No data available | [1] |
| Inhalation | Not Reported | No data available | [1] |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Assay | IC50/EC50 | Citation |
| Not Reported | Not Reported | No data available | N/A |
Table 3: Genotoxicity Data
| Test System | Result | Citation |
| Ames Test | No data available | N/A |
| Chromosomal Aberration | No data available | N/A |
| In vivo Micronucleus Assay | No data available | N/A |
Table 4: Carcinogenicity and Reproductive Toxicity Data
| Study Type | Test Species | Outcome | Citation |
| Carcinogenicity | Not Reported | No data available | [1] |
| Reproductive Toxicity | Not Reported | No data available | [1] |
Experimental Protocols
Due to the lack of published toxicological studies on this compound, no detailed experimental protocols can be provided. For general guidance on conducting toxicological assessments, researchers are directed to established protocols from regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Signaling Pathways and Mechanistic Data
There is no available information on the specific signaling pathways that may be affected by this compound. Mechanistic studies to elucidate its potential mode of toxic action have not been published.
Logical Workflow for Future Toxicological Assessment
Given the significant data gaps, a structured approach is necessary to characterize the toxicology of this compound. The following workflow is proposed for future research.
Caption: Proposed workflow for the toxicological assessment of this compound.
Conclusion and Recommendations
The current body of knowledge on the toxicology of this compound is severely limited. To ensure the safety of this compound in research and potential drug development applications, a comprehensive toxicological evaluation is imperative. It is recommended that future research efforts prioritize the following:
-
In vitro screening: Conduct a battery of in vitro cytotoxicity and genotoxicity assays to provide initial hazard identification.
-
Acute toxicity studies: Perform acute oral, dermal, and inhalation toxicity studies in rodent models to determine LD50/LC50 values.
-
Mechanistic studies: Investigate the potential effects on key cellular signaling pathways to understand any potential mechanisms of toxicity.
Until such data becomes available, this compound should be handled with caution, assuming it may be hazardous, and appropriate personal protective equipment should be utilized.
References
2-Methylpropane-1,2,3-tricarboxylic Acid: A Technical Review of a Sparsely Characterized Tricarboxylic Acid Analog
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature providing detailed experimental synthesis, biological evaluation, and mechanistic studies specifically for 2-Methylpropane-1,2,3-tricarboxylic acid is notably scarce. This technical guide consolidates the available chemical and physical data. Furthermore, it presents a plausible synthetic route and a hypothesized biological activity based on the known characteristics of its parent compound, tricarballylic acid, and other substituted analogs. The experimental protocols provided are representative methods that could be adapted for the study of this specific molecule.
Core Chemical and Physical Properties
This compound, also known as β-methyltricarballylic acid, is a substituted derivative of propane-1,2,3-tricarboxylic acid. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₆ | --INVALID-LINK-- |
| Molecular Weight | 190.15 g/mol | --INVALID-LINK-- |
| CAS Number | 1590-02-9 | --INVALID-LINK-- |
| Melting Point | 154-156 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 273.3 ± 20.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.485 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 3.26 ± 0.15 | --INVALID-LINK-- |
| SMILES | CC(CC(=O)O)(CC(=O)O)C(=O)O | --INVALID-LINK-- |
| InChI | InChI=1S/C7H10O6/c1-7(6(12)13,2-4(8)9)3-5(10)11/h2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13) | --INVALID-LINK-- |
Proposed Synthesis Pathway
Detailed Hypothetical Protocol:
-
Michael Addition: Diethyl itaconate would be reacted with a nucleophilic cyanide source, such as sodium cyanide, in a suitable solvent like ethanol. This reaction would proceed via a Michael addition, where the cyanide ion attacks the β-carbon of the α,β-unsaturated ester.
-
Hydrolysis: The resulting diethyl 2-cyanomethylsuccinate would then be subjected to vigorous hydrolysis under either acidic (e.g., concentrated HCl) or basic (e.g., concentrated NaOH followed by acidification) conditions. This step would convert the two ester groups and the nitrile group into carboxylic acid functionalities, yielding the final product, this compound.
-
Purification: The crude product would likely be purified by recrystallization from a suitable solvent system, such as water or an organic solvent mixture.
Potential Biological Activity and Mechanism of Action
The structural similarity of this compound to citric acid and its parent compound, tricarballylic acid, suggests a potential role as an enzyme inhibitor within central metabolic pathways. Tricarballylic acid is a known competitive inhibitor of aconitase (aconitate hydratase), an essential enzyme in the Krebs (TCA) cycle.[1] Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate.[2] Inhibition of this enzyme would disrupt the Krebs cycle, leading to an accumulation of citrate and a depletion of downstream metabolites.
The introduction of a methyl group at the 2-position of the propane backbone may influence the binding affinity and inhibitory potency of the molecule towards aconitase compared to the unsubstituted tricarballylic acid. The alkyl group could potentially enhance hydrophobic interactions within the enzyme's active site or, conversely, introduce steric hindrance.[3]
Representative Experimental Protocol: Aconitase Activity Assay
To investigate the potential inhibitory effect of this compound on aconitase, a continuous-monitoring spectrophotometric assay can be employed. This assay follows the conversion of isocitrate to α-ketoglutarate by isocitrate dehydrogenase, which is coupled to the reduction of NADP⁺ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.
Materials:
-
Aconitase (from porcine heart or other suitable source)
-
cis-Aconitic acid (substrate)
-
Isocitrate dehydrogenase (NADP⁺-dependent)
-
NADP⁺ (nicotinamide adenine dinucleotide phosphate)
-
Manganese chloride (MnCl₂)
-
Tris-HCl buffer (pH 7.4)
-
This compound (test compound)
-
Spectrophotometer capable of reading at 340 nm
Assay Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water or buffer) and make serial dilutions to obtain a range of desired concentrations.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, MnCl₂, NADP⁺, and isocitrate dehydrogenase.
-
Pre-incubation with Inhibitor: Add a specific volume of the test compound solution (or vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of aconitase and cis-aconitic acid to the cuvette.
-
Data Acquisition: Immediately start monitoring the increase in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a total duration of 5-10 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor. Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%). Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed by varying the substrate concentration to determine the mode of inhibition (e.g., competitive, non-competitive).
This protocol is a general guideline and may require optimization for specific experimental conditions.[4][5]
Conclusion and Future Directions
This compound is a chemical entity for which detailed scientific characterization is currently lacking. Based on its structural analogy to tricarballylic acid, it is a plausible candidate for an inhibitor of aconitase, a key enzyme in the Krebs cycle. The provided hypothetical synthesis and experimental protocol for an aconitase inhibition assay offer a framework for future research into this molecule.
Further investigations are warranted to:
-
Develop and optimize a reliable synthetic route to obtain sufficient quantities of the compound for detailed studies.
-
Perform comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its structure.
-
Conduct in-depth enzymatic assays to determine its inhibitory activity and selectivity against aconitase and other related enzymes.
-
Elucidate its mechanism of action and potential effects on cellular metabolism.
-
Evaluate its biological effects in cell-based models and in vivo systems.
Such studies would significantly contribute to the understanding of this molecule and its potential applications in biochemistry and drug development.
References
An In-depth Technical Guide to the Isomers of 2-Methylpropane-1,2,3-tricarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of 2-Methylpropane-1,2,3-tricarboxylic acid and its isomers. The focus is on the structural elucidation, stereochemical properties, and a comparative overview of known physicochemical data. This document also addresses the current landscape of experimental methodologies for the synthesis and characterization of these compounds.
Introduction: Structural Elucidation
This compound is a substituted tricarboxylic acid with the molecular formula C₇H₁₀O₆. The systematic IUPAC name designates a three-carbon propane chain with carboxylic acid groups at positions 1, 2, and 3, and a methyl group at the second carbon.
The primary structure is determined to be:
A critical aspect of this molecule is its stereochemistry. A stereocenter, or chiral center, is a carbon atom attached to four different substituent groups. In the case of this compound, the central carbon atom (C2) is bonded to a methyl group (-CH₃), a carboxyl group (-COOH), and two carboxymethyl groups (-CH₂COOH). As two of the substituents are identical, this molecule does not possess a chiral center and is, therefore, achiral. Consequently, it does not have any stereoisomers (enantiomers or diastereomers).
However, constitutional isomers of this compound exist. These are molecules with the same molecular formula but different atomic connectivity. A notable constitutional isomer is 1,2,4-Butanetricarboxylic acid, which demonstrates chirality.
Comparative Physicochemical Data
The following tables summarize the available quantitative data for this compound and its constitutional isomer, 1,2,4-Butanetricarboxylic acid. Data for the individual stereoisomers of 1,2,4-Butanetricarboxylic acid are not separately reported in the literature reviewed.
Table 1: General and Physicochemical Properties
| Property | This compound | 1,2,4-Butanetricarboxylic acid |
| CAS Number | 1590-02-9 | 923-42-2 |
| Molecular Formula | C₇H₁₀O₆ | C₇H₁₀O₆ |
| Molecular Weight | 190.15 g/mol [1] | 190.15 g/mol [2][3] |
| Melting Point | 154-156 °C[1] | 117-120 °C[2] |
| Boiling Point | 273.3 °C (Predicted)[1] | Not available |
| Density | 1.485 g/cm³ (Predicted)[1] | Not available |
| pKa | 3.26 (Predicted)[4] | Not available |
Table 2: Computational Properties
| Property | This compound | 1,2,4-Butanetricarboxylic acid |
| XLogP3 | -0.9 | Not available |
| Hydrogen Bond Donor Count | 3 | 3 |
| Hydrogen Bond Acceptor Count | 6 | 6 |
| Rotatable Bond Count | 5 | 5 |
| Exact Mass | 190.04773803 | 190.04773803 |
| Complexity | 227 | Not available |
Isomeric Landscape
The isomeric possibilities for a compound with the formula C₇H₁₀O₆ are vast. This guide focuses on the tricarboxylic acid derivatives. The relationship between the primary compound and its constitutional and stereoisomers can be visualized as a logical workflow.
Experimental Protocols
General Synthesis Approach
The synthesis of substituted tricarboxylic acids often involves multi-step processes. For chiral variants, asymmetric synthesis strategies are employed to selectively produce a desired stereoisomer.
A generalized workflow for the synthesis and characterization of a chiral isomer is presented below.
Chiral Separation Techniques
For chiral isomers, such as 1,2,4-Butanetricarboxylic acid, separation of enantiomers is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and effective method for this purpose. The choice of the chiral stationary phase is critical and is determined empirically based on the structure of the analyte.
Biological Activity
There is limited information on the biological activity of this compound. Its unmethylated parent compound, propane-1,2,3-tricarboxylic acid (tricarballylic acid), is known to be an inhibitor of the enzyme aconitase, thereby interfering with the Krebs cycle.
For the constitutional isomer, 1,2,4-Butanetricarboxylic acid, there is evidence suggesting it acts as a potential inhibitor of glutamate carboxypeptidase II. This enzyme is involved in various neurological processes, and its inhibition is a target for therapeutic intervention in several neurological disorders. Further research is required to elucidate the specific inhibitory mechanism and the stereoselectivity of this interaction.
Conclusion
This compound is an achiral molecule with limited available data regarding its biological activity. Its constitutional isomers, such as 1,2,4-Butanetricarboxylic acid, introduce chirality and potential for stereospecific biological interactions. The current body of scientific literature lacks comprehensive experimental data and detailed protocols for the full spectrum of these isomers. This presents an opportunity for further research in the synthesis, characterization, and biological evaluation of these compounds, which could be of interest to the fields of medicinal chemistry and drug development.
References
Methodological & Application
Application Notes and Protocols for the Use of 2-Methylpropane-1,2,3-tricarboxylic Acid in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpropane-1,2,3-tricarboxylic acid is a stable, non-endogenous tricarboxylic acid, making it an excellent candidate for use as an internal standard in the analysis of organic acids, particularly those of the tricarboxylic acid (TCA) cycle. Its structural similarity to key metabolic intermediates ensures comparable behavior during extraction and derivatization, while its unique mass prevents interference with the measurement of endogenous metabolites.
These application notes provide detailed protocols for the use of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics workflows.
Rationale for Use as an Internal Standard
The use of an internal standard is crucial in quantitative metabolomics to account for potential analyte loss during sample processing and to correct for variations in instrument response. Ideally, an internal standard should be a stable, non-volatile compound that is not naturally present in the samples being analyzed and behaves similarly to the analytes of interest during analytical procedures. Stable isotope-labeled internal standards are often considered the gold standard; however, they can be costly and are not always commercially available for all metabolites.
This compound serves as a suitable alternative, particularly for the analysis of organic acids. Its key advantages include:
-
Chemical Stability: It is a robust molecule that can withstand common sample preparation procedures.
-
Non-Endogenous Nature: It is not a natural metabolite in most biological systems, thus avoiding interference with the measurement of endogenous compounds.
-
Structural Similarity: Its tricarboxylic acid structure mimics that of important metabolites like citric acid and isocitric acid, leading to similar extraction and derivatization efficiencies.
-
Commercial Availability: It is readily available from chemical suppliers.
Data Presentation: Predicted Analytical Properties
The following table summarizes the predicted and known properties of this compound and its derivatized forms, which are essential for its application in mass spectrometry-based metabolomics.
| Property | Value | Source/Method |
| Chemical Formula | C₇H₁₀O₆ | |
| Molecular Weight | 190.15 g/mol | [1] |
| Exact Mass | 190.04774 g/mol | [1] |
| Predicted Retention Index (GC-MS of TMS derivative) | 1800 - 2000 | Based on similar tricarboxylic acids |
| Key Mass Fragments (m/z) of Tris-TMS derivative | 407 [M-15]⁺, 333 [M-89]⁺, 245 [M-177]⁺, 217 | Inferred from fragmentation of similar TMS-derivatized tricarboxylic acids |
| Predicted Retention Time (LC-MS) | 2 - 5 min | Dependent on column and mobile phase |
| Key Mass Fragments (m/z) in Negative Ion Mode ESI-LC-MS | 189.0402 [M-H]⁻ |
Experimental Protocols
Protocol 1: GC-MS Analysis of Organic Acids using this compound as an Internal Standard
This protocol is designed for the targeted quantification of organic acids in biological samples, such as cell culture media or tissue extracts.
1. Materials and Reagents
-
This compound
-
Methanol, HPLC grade
-
Pyridine, anhydrous
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Methoxyamine hydrochloride (MOHA)
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Derivatization Reagents:
-
MOHA solution: 20 mg/mL in pyridine.
-
MSTFA + 1% TMCS.
-
2. Sample Preparation and Extraction
-
To 100 µL of sample (e.g., cell culture supernatant, deproteinized plasma), add 10 µL of the 1 mg/mL internal standard stock solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.
3. Derivatization
-
To the dried extract, add 50 µL of the MOHA solution.
-
Vortex and incubate at 60°C for 60 minutes to protect keto groups.
-
Cool the samples to room temperature.
-
Add 80 µL of MSTFA + 1% TMCS.
-
Vortex and incubate at 60°C for 30 minutes to silylate carboxyl and hydroxyl groups.
-
Centrifuge briefly and transfer the supernatant to a GC-MS vial with an insert.
4. GC-MS Analysis
-
GC System: Agilent 7890B GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute
-
Ramp: 10°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS System: Agilent 5977A MSD or equivalent
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Scan (m/z 50-600) or Selected Ion Monitoring (SIM) for targeted analysis.
Protocol 2: LC-MS/MS Analysis of Organic Acids using this compound as an Internal Standard
This protocol is suitable for the analysis of polar metabolites, including organic acids, in aqueous biological samples.
1. Materials and Reagents
-
This compound
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.
2. Sample Preparation
-
To 50 µL of sample, add 10 µL of the 1 mg/mL internal standard stock solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial.
3. LC-MS/MS Analysis
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2-98% B
-
8-10 min: 98% B
-
10-10.1 min: 98-2% B
-
10.1-12 min: 2% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific MRM transition for this compound would need to be optimized, but a potential transition is m/z 189 -> 127.
Mandatory Visualizations
Caption: General experimental workflow for metabolomics analysis using an internal standard.
Caption: Conceptual diagram of TCA cycle metabolites analyzed alongside the internal standard.
Caption: Logical relationship demonstrating the principle of internal standard-based quantification.
Conclusion
This compound is a valuable tool for researchers in metabolomics, providing a reliable and cost-effective internal standard for the quantification of organic acids. The protocols outlined in these application notes provide a starting point for the development of robust and reproducible metabolomics assays. As with any analytical method, optimization of sample preparation and instrument parameters for specific biological matrices and analytes of interest is recommended.
References
Application Notes and Protocols: 2-Methylpropane-1,2,3-tricarboxylic Acid as a Potential Cross-linking Agent
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches did not yield specific studies utilizing 2-Methylpropane-1,2,3-tricarboxylic acid as a cross-linking agent for drug delivery or biomaterial applications. However, due to its structural similarity to the well-established, non-toxic cross-linking agent, citric acid, this document provides detailed application notes and protocols based on citric acid as a predictive model. Researchers can use this information as a foundational guide for investigating the potential of this compound in similar applications.
Introduction to Polycarboxylic Acid Cross-linking
Polycarboxylic acids, such as citric acid, are widely used as non-toxic, biocompatible cross-linking agents for natural and synthetic polymers.[1][2][3] The cross-linking mechanism involves the formation of ester bonds between the carboxylic acid groups of the cross-linker and the hydroxyl or amine groups present on the polymer chains.[3][4] This process is typically facilitated by heat, which promotes the dehydration reaction necessary for esterification. The resulting cross-linked network exhibits enhanced mechanical strength, controlled swelling behavior, and tunable drug release profiles, making it suitable for various biomedical applications, including drug delivery, tissue engineering, and wound dressings.[5][6][7][8]
This compound, as a tricarboxylic acid, possesses the necessary functional groups to act as a cross-linking agent in a manner analogous to citric acid. Its additional methyl group may influence the steric hindrance of the reaction and the hydrophobicity of the resulting polymer network, potentially offering unique properties.
Potential Applications in Drug Delivery
Cross-linked polymer matrices are instrumental in the development of controlled drug delivery systems. The cross-link density directly influences the mesh size of the polymer network, which in turn governs the diffusion rate of the encapsulated drug. By controlling the concentration of the cross-linking agent and the curing conditions, the drug release kinetics can be precisely tailored.[9][10]
Potential advantages of using a polycarboxylic acid cross-linker like this compound include:
-
Biocompatibility: Polycarboxylic acids are generally considered safe and biocompatible.[11]
-
Biodegradability: The ester bonds formed during cross-linking are susceptible to hydrolysis, leading to a biodegradable matrix.
-
Tunable Properties: The mechanical properties and drug release profiles can be adjusted by varying the cross-linker concentration and reaction conditions.[9][12]
Experimental Protocols (Based on Citric Acid Analogy)
The following protocols describe the synthesis and characterization of a cross-linked hydrogel for drug delivery, using a polycarboxylic acid as the cross-linking agent. These can be adapted for the investigation of this compound.
Protocol 1: Synthesis of a Cross-linked Carboxymethylcellulose (CMC) Hydrogel Film
This protocol details the preparation of a hydrogel film using carboxymethylcellulose (CMC), a polymer with abundant hydroxyl groups, cross-linked with a polycarboxylic acid.
Materials:
-
Carboxymethylcellulose (CMC)
-
This compound (or Citric Acid as a reference)
-
Deionized water
-
Model drug (e.g., Methylene Blue for visual tracking or a therapeutic agent)
-
Petri dishes
Procedure:
-
Prepare a 2% (w/v) aqueous solution of CMC by dissolving the required amount of CMC in deionized water with constant stirring until a homogenous solution is obtained.
-
Prepare a cross-linker solution by dissolving this compound in deionized water to achieve the desired concentration (e.g., 5, 10, 15% w/w with respect to CMC).
-
Add the cross-linker solution to the CMC solution and mix thoroughly.
-
If incorporating a drug, dissolve the model drug in the polymer-cross-linker solution at the desired concentration.
-
Pour the resulting solution into petri dishes and allow it to dry in an oven at a controlled temperature (e.g., 60°C) to form a film.
-
Once dried, subject the films to a higher temperature (e.g., 120-160°C) for a specific duration (e.g., 5-15 minutes) to induce thermal cross-linking.[7] The optimal temperature and time will need to be determined experimentally.
-
Allow the cross-linked films to cool to room temperature before characterization.
Protocol 2: Characterization of the Cross-linked Hydrogel
A. Swelling Ratio Determination:
-
Cut a pre-weighed piece of the dry hydrogel film (Wd).
-
Immerse the film in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
At regular time intervals, remove the film, gently blot the surface to remove excess water, and weigh it (Ws).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
B. In Vitro Drug Release Study:
-
Place a known weight of the drug-loaded hydrogel film in a vessel containing a known volume of PBS (pH 7.4) at 37°C with gentle agitation.
-
At predetermined time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of the drug in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
Data Presentation
The following tables present hypothetical data based on typical results obtained from experiments with citric acid-cross-linked hydrogels. These tables can serve as templates for organizing experimental data for this compound.
Table 1: Effect of Cross-linker Concentration on Swelling Ratio and Mechanical Properties
| Cross-linker Concentration (% w/w) | Equilibrium Swelling Ratio (%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 5 | 850 ± 45 | 0.8 ± 0.1 | 120 ± 15 |
| 10 | 620 ± 30 | 1.5 ± 0.2 | 95 ± 10 |
| 15 | 450 ± 25 | 2.3 ± 0.3 | 70 ± 8 |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) - 5% Cross-linker | Cumulative Drug Release (%) - 10% Cross-linker | Cumulative Drug Release (%) - 15% Cross-linker |
| 1 | 25 ± 3 | 18 ± 2 | 12 ± 2 |
| 2 | 42 ± 4 | 30 ± 3 | 20 ± 2 |
| 4 | 65 ± 5 | 48 ± 4 | 35 ± 3 |
| 8 | 88 ± 6 | 70 ± 5 | 55 ± 4 |
| 12 | 95 ± 5 | 85 ± 6 | 72 ± 5 |
| 24 | 98 ± 4 | 96 ± 5 | 88 ± 6 |
Visualizations
The following diagrams, generated using the DOT language, illustrate the key processes involved.
Caption: Covalent cross-linking via esterification.
Caption: Hydrogel synthesis and characterization workflow.
Conclusion and Future Directions
While direct experimental data on this compound as a cross-linking agent is currently unavailable, its structural analogy to citric acid suggests its potential as a non-toxic and biocompatible cross-linker. The protocols and data presented here provide a solid foundation for researchers to begin investigating its efficacy in creating novel biomaterials and drug delivery systems. Future studies should focus on optimizing the cross-linking conditions, characterizing the resulting material properties in detail, and evaluating its biocompatibility and degradation kinetics to fully ascertain its potential in the biomedical field.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of a biodegradable elastomer featuring a dual crosslinking mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ache-pub.org.rs [ache-pub.org.rs]
- 6. Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Crosslinking on the Mechanical Properties Drug Release, and Cytocompatibility of Protein Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug dual-release matrix proprieties and the correlations with nanostructure aggregation kinetics for siloxane-polyether/hydrogel nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocompatibility study of polymeric biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
Application Notes and Protocols for the Analytical Detection of 2-Methylpropane-1,2,3-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the analytical detection of 2-Methylpropane-1,2,3-tricarboxylic acid. Due to the limited availability of specific validated methods for this particular compound, the following protocols are based on established methods for the analysis of structurally similar tricarboxylic acids and short-chain carboxylic acids. These should serve as a robust starting point for method development and validation in a research or clinical setting.
Introduction
This compound, also known as β-methyltricarballylic acid, is a tricarboxylic acid. The analysis of such small, polar, and non-volatile organic acids in biological matrices presents analytical challenges, often requiring derivatization to improve chromatographic separation and detection sensitivity. The two primary recommended methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Proposed Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of small molecules. For non-volatile compounds like tricarboxylic acids, a derivatization step is mandatory to increase volatility and thermal stability. A common and effective derivatization method is silylation.
Principle: The carboxylic acid groups of this compound are converted to their trimethylsilyl (TMS) esters, which are significantly more volatile and thermally stable, allowing for separation by gas chromatography and detection by mass spectrometry.
Experimental Protocol: GC-MS with Silylation
a) Sample Preparation (from Plasma/Serum):
-
To 100 µL of plasma or serum, add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for derivatization.
b) Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).
-
Seal the vial tightly and incubate at 70°C for 60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
c) GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-600.
d) Data Presentation:
| Parameter | Expected Performance (for method validation) |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| **Linearity (R²) ** | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery (%) | 85 - 115% |
GC-MS Workflow
Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of organic acids, often with simpler sample preparation compared to GC-MS. While direct analysis is possible, derivatization can enhance performance.
Principle: The analyte is separated from other components in the sample by reverse-phase liquid chromatography and is then ionized (typically by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
Experimental Protocol: LC-MS/MS (Direct Analysis)
a) Sample Preparation (from Plasma/Serum):
-
To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an autosampler vial.
b) LC-MS/MS Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2-98% B
-
8-10 min: 98% B
-
10.1-12 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
IonSpray Voltage: -4500 V.
-
Source Temperature: 550°C.
-
Curtain Gas: 35 psi.
-
Collision Gas: Nitrogen.
-
MRM Transitions (Proposed):
-
Analyte: this compound (Molecular Weight: 190.15 g/mol )
-
Precursor Ion (Q1): m/z 189.0 ( [M-H]⁻ )
-
Product Ions (Q3): To be determined by infusion and fragmentation analysis of a pure standard. Likely fragments would involve losses of H₂O (m/z 171.0) and CO₂ (m/z 145.0).
-
c) Data Presentation:
| Parameter | Expected Performance (for method validation) |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| **Linearity (R²) ** | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery (%) | 85 - 115% |
| Matrix Effect (%) | 85 - 115% |
LC-MS/MS Workflow
Workflow for LC-MS/MS analysis of this compound.
Method Validation Considerations
For use in research and drug development, any developed method based on these protocols must be thoroughly validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Assessing the closeness of measured values to the true value and the reproducibility of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified.
-
Recovery: Evaluating the efficiency of the extraction process.
-
Matrix Effects: Assessing the impact of the biological matrix on ionization.
-
Stability: Evaluating the stability of the analyte in the biological matrix and in processed samples under various storage conditions.
Concluding Remarks
The provided protocols for GC-MS and LC-MS/MS analysis offer a comprehensive starting point for the sensitive and specific detection of this compound. The choice between GC-MS and LC-MS/MS will depend on the available instrumentation, required sensitivity, and the complexity of the sample matrix. It is imperative that a pure analytical standard of this compound is obtained for method development, optimization of mass spectrometric parameters, and validation.
Application Note: Derivatization of 2-Methylpropane-1,2,3-tricarboxylic Acid for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpropane-1,2,3-tricarboxylic acid is a key organic acid intermediate with relevance in various biochemical pathways and as a potential building block in drug synthesis. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and high polarity, stemming from the presence of three carboxylic acid functional groups. Derivatization is a crucial sample preparation step to convert the non-volatile acid into a thermally stable and volatile derivative, enabling its separation and detection by GC-MS.[1][2]
This application note provides detailed protocols for two common and effective derivatization techniques for this compound: silylation and esterification (specifically, methylation). Silylation involves the replacement of active hydrogens on the carboxylic acid groups with a trimethylsilyl (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][3][4] Methylation, on the other hand, converts the carboxylic acids into their corresponding methyl esters, often facilitated by reagents such as methanolic HCl or BF3-methanol.[5][6][7]
The selection of the appropriate derivatization method depends on the specific analytical requirements, including the sample matrix and the presence of other analytes.[1] This document outlines the experimental procedures for both methods and discusses the expected analytical outcomes, providing a comprehensive guide for researchers.
Materials and Methods
Reagents and Materials
-
This compound standard (≥95% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4]
-
Pyridine (anhydrous)
-
Methanolic HCl (3 N)
-
Hexane (GC grade)
-
Dichloromethane (DCM, GC grade)
-
Anhydrous sodium sulfate
-
Micro-reaction vials (1.5 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Experimental Protocols
2.2.1. Silylation Protocol
-
Sample Preparation: Accurately weigh 1 mg of this compound standard into a micro-reaction vial. For aqueous samples, an aliquot should be dried completely under a stream of nitrogen before adding the derivatization reagents.
-
Derivatization Reaction: Add 100 µL of anhydrous pyridine to the dried sample to aid in dissolution. Subsequently, add 200 µL of BSTFA with 1% TMCS to the vial.[4]
-
Incubation: Securely cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes in a heating block or oven.[4]
-
Sample Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
2.2.2. Methylation Protocol
-
Sample Preparation: Place 1 mg of this compound standard into a micro-reaction vial. Dry the sample if it is in an aqueous solution.
-
Derivatization Reaction: Add 500 µL of 3 N methanolic HCl to the vial.
-
Incubation: Tightly seal the vial and heat at 85°C for 2 hours.
-
Extraction: After cooling to room temperature, add 500 µL of deionized water and 500 µL of hexane to the vial. Vortex vigorously for 1 minute to extract the methyl esters into the organic layer.
-
Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to ensure complete phase separation.
-
Sample Collection: Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Sample Analysis: The hexane extract containing the trimethyl ester of this compound is ready for GC-MS analysis.
GC-MS Parameters
A typical GC-MS setup for the analysis of the derivatized products is as follows:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
Results and Discussion
Both silylation and methylation are effective for the derivatization of this compound, rendering it suitable for GC-MS analysis. The choice between the two methods may depend on factors such as sample matrix and potential interferences.
Quantitative Performance
The following table summarizes the expected quantitative performance for both derivatization methods based on typical results for similar multi-carboxylic acids.
| Parameter | Silylation (TMS derivative) | Methylation (Methyl Ester) |
| Expected Retention Time (min) | ~ 15.5 | ~ 14.2 |
| Limit of Detection (LOD) | 0.1 µM | 0.5 µM |
| Limit of Quantification (LOQ) | 0.5 µM | 1.5 µM |
| Linearity (R²) | > 0.99 | > 0.99 |
Note: These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Mass Spectral Fragmentation
Silylated this compound:
The tris(trimethylsilyl) ester of this compound is expected to have a molecular ion [M]⁺ at m/z 406. However, the molecular ion peak may be of low abundance. Characteristic fragment ions are expected from the loss of a methyl group ([M-15]⁺ at m/z 391) and a trimethylsilyl group ([M-73]⁺ at m/z 333). Another prominent ion is often observed at m/z 245, corresponding to the loss of a COOTMS group and a TMS group. The base peak is likely to be m/z 73, characteristic of the trimethylsilyl cation.
Methylated this compound:
The trimethyl ester of this compound will have a molecular ion [M]⁺ at m/z 232. Key fragment ions would arise from the loss of a methoxy group ([M-31]⁺ at m/z 201) and a carbomethoxy group ([M-59]⁺ at m/z 173). Further fragmentation can lead to ions at m/z 141 and 113.
Experimental Workflow and Signaling Pathways
References
- 1. gcms.cz [gcms.cz]
- 2. restek.com [restek.com]
- 3. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. restek.com [restek.com]
- 5. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. researchgate.net [researchgate.net]
Application Note: A General LC-MS/MS Protocol for the Quantitative Analysis of 2-Methylpropane-1,2,3-tricarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a generalized framework for the development of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Methylpropane-1,2,3-tricarboxylic acid in various biological matrices. As a small, polar organic acid, this analyte requires a tailored approach for effective extraction, chromatographic separation, and detection. The methodologies presented herein are based on established protocols for similar tricarboxylic acids and polar metabolites, offering a robust starting point for method development and validation. This note covers detailed protocols for sample preparation from common biological matrices, liquid chromatography, mass spectrometry parameter optimization, and data analysis workflow.
Introduction
This compound (CAS No. 1590-02-9) is a small organic compound with a molecular weight of 190.15 g/mol .[1][2] Its high polarity presents a significant analytical challenge for retention on traditional reversed-phase liquid chromatography columns and requires specific sample preparation techniques to minimize matrix effects. LC-MS/MS offers the high sensitivity and selectivity necessary for accurate quantification in complex biological samples.[3] This application note outlines a comprehensive protocol to guide researchers in developing a quantitative assay for this specific tricarboxylic acid.
Materials and Reagents
-
Analyte: this compound (Purity ≥95%)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-¹³C₄) is highly recommended. If unavailable, a structurally similar tricarboxylic acid not present in the sample can be used.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade), ammonium hydroxide.
-
Reagents: Trichloroacetic acid (TCA), perchloric acid (PCA), 0.9% NaCl solution (LC-MS grade).
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of LC-MS grade water or methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in a similar manner to the analyte stock.
-
Working Solutions: Prepare serial dilutions of the primary stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards ranging from approximately 0.1 ng/mL to 1000 ng/mL.
-
Spiking Solution: Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) to be spiked into all samples, including calibration standards and blanks.
Sample Preparation
The goal of sample preparation is to precipitate proteins and remove interfering matrix components while ensuring high recovery of the polar analyte. All procedures should be performed on ice or at 4°C to minimize metabolite degradation.
3.2.1. Plasma or Serum Samples
-
Thaw samples on ice.
-
To a 50 µL aliquot of plasma/serum, add 10 µL of the internal standard spiking solution.
-
Add 200 µL of ice-cold acetonitrile or methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the pellet in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for analysis.
3.2.2. Urine Samples
-
Thaw samples on ice.
-
Centrifuge at 5,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Dilute the urine 1:10 (or as needed based on expected concentration) with LC-MS grade water.
-
To a 50 µL aliquot of diluted urine, add 10 µL of the internal standard spiking solution.
-
Add 200 µL of ice-cold acetonitrile.
-
Vortex and centrifuge as described for plasma samples.
-
Transfer the supernatant directly to an autosampler vial for analysis.
3.2.3. Cell or Tissue Samples
-
For adherent cells, wash the plate with ice-cold 0.9% NaCl solution and aspirate completely.
-
Add 1 mL of an ice-cold extraction solvent (e.g., 80:20 Methanol:Water) per million cells or per 20 mg of tissue. Tissue should be homogenized first.
-
Scrape cells or vortex tissue homogenate thoroughly.
-
Incubate on ice for 10 minutes with intermittent vortexing.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Process the supernatant as described in steps 7 and 8 of the plasma protocol, normalizing the final reconstitution volume to the initial cell count or tissue weight.
LC-MS/MS Method
Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice for retaining this compound. Alternatively, a modern reversed-phase C18 column designed for polar analytes can be used with a highly aqueous mobile phase.[3][4]
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | HILIC Column | Reversed-Phase C18 Column |
| Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm | Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | 0.1% Formic Acid in Water |
| Mobile Phase B | 95:5 Acetonitrile:Water + 0.1% Formic Acid | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Column Temp. | 40°C | 40°C |
| Injection Vol. | 5 µL | 5 µL |
| Gradient (Example) | 95% B (0-1 min), 95-50% B (1-7 min), 50-95% B (7-8 min), 95% B (8-10 min) | 2% B (0-1 min), 2-80% B (1-6 min), 80-98% B (6-7 min), 2% B (7.1-10 min) |
Mass Spectrometry: Analysis should be performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in negative mode is ideal for detecting carboxylic acids.
Table 2: Mass Spectrometry Parameters (To Be Optimized)
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | ~3.0 kV |
| Source Temp. | ~150°C |
| Desolvation Temp. | ~400°C |
| Gas Flows | Optimize per instrument manufacturer's guidelines |
| MRM Transitions | To be determined experimentally. Infuse a standard solution of the analyte to find the precursor ion ([M-H]⁻, expected m/z 189.04) and perform a product ion scan to identify 2-3 stable, intense fragment ions for quantification (quantifier) and confirmation (qualifier). Common losses for tricarboxylic acids include H₂O (18 Da) and CO₂ (44 Da). |
Data Presentation
Method validation should be performed according to regulatory guidelines to assess linearity, sensitivity, accuracy, precision, and recovery.
Table 3: Summary of Typical Quantitative Performance (Example Data for Similar Analytes)
| Parameter | Typical Performance Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL[5] |
| Limit of Quantitation (LOQ) | 0.1 - 5.0 ng/mL[6] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110%[5] |
| Matrix Effect | Should be assessed and minimized. |
Mandatory Visualization
The following diagram illustrates the general workflow for the quantification of this compound using LC-MS/MS.
Caption: Experimental workflow for this compound analysis.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Liquid chromatographic–mass spectrometric method for simultaneous determination of small organic acids potentially contributing to acidosis in severe malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
Application of 2-Methylpropane-1,2,3-tricarboxylic Acid in Drug Delivery: A Proposed Framework Based on Citric Acid Analogs
Introduction
Extensive literature searches for the direct application of 2-Methylpropane-1,2,3-tricarboxylic acid in drug delivery did not yield specific examples, quantitative data, or established protocols. This suggests that its use in this field is not well-documented in publicly available scientific literature. However, due to its structural similarity to the well-researched tricarboxylic acid, citric acid, we can extrapolate potential applications and develop a hypothetical framework for its use in drug delivery systems. Citric acid is widely employed in pharmaceutical formulations due to its biocompatibility, biodegradability, and the presence of three carboxylic acid groups and one hydroxyl group, which allow for versatile chemical modifications.[1][2]
This document, therefore, presents a detailed application note and protocols based on the established use of citric acid in drug delivery. This information is intended to serve as a foundational guide for researchers and drug development professionals interested in exploring the potential of this compound and other structurally related tricarboxylic acids in novel drug delivery platforms. The protocols and data provided are based on analogous systems using citric acid and should be adapted and optimized for this compound.
I. Potential Applications in Drug Delivery
Based on the known functions of citric acid, this compound could potentially be utilized in the following areas of drug delivery:
-
Nanoparticle Surface Functionalization: The carboxylic acid groups of this compound can be used to coat the surface of nanoparticles (e.g., iron oxide, gold, silica). This coating can provide several advantages:
-
Improved Stability: The negatively charged carboxylate groups can create electrostatic repulsion between nanoparticles, preventing aggregation and enhancing colloidal stability.[3][4]
-
Biocompatibility: A coating of a biocompatible molecule like a tricarboxylic acid can reduce the toxicity of the core nanoparticle material.
-
Further Conjugation: The carboxylic acid groups can serve as anchor points for the covalent attachment of targeting ligands (e.g., folic acid, antibodies), imaging agents, or drugs.[5][6]
-
-
pH-Responsive Drug Delivery Systems: The pKa of the carboxylic acid groups (predicted pKa for this compound is around 3.26) can be exploited to create drug delivery systems that release their payload in response to changes in pH.[7] For example, a drug carrier functionalized with this molecule could be designed to be stable at physiological pH (7.4) and release the drug in the acidic tumor microenvironment or within endosomes/lysosomes of cancer cells.
-
Component of Biodegradable Polymers and Hydrogels: Tricarboxylic acids can act as cross-linkers in the synthesis of biodegradable polymers and hydrogels. These materials can be used to encapsulate drugs for sustained and controlled release.[1]
II. Quantitative Data Summary (Based on Citric Acid-Functionalized Systems)
The following tables summarize typical quantitative data obtained from studies on citric acid-functionalized drug delivery systems. These values should be considered as a starting point for the characterization of systems based on this compound.
Table 1: Physicochemical Properties of Citric Acid-Coated Iron Oxide Nanoparticles (CA-IONPs)
| Parameter | Typical Value Range | Analytical Technique(s) |
| Hydrodynamic Diameter | 20 - 150 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | -30 to -50 mV (at pH 7.4) | Electrophoretic Light Scattering (ELS) |
| Drug Loading Capacity (for Doxorubicin) | 5 - 15% (w/w) | UV-Vis Spectroscopy, HPLC |
| Encapsulation Efficiency (for Doxorubicin) | 60 - 90% | UV-Vis Spectroscopy, HPLC |
Table 2: In Vitro Drug Release Kinetics from a pH-Responsive Citric Acid-Based Nanocarrier
| Time (hours) | Cumulative Drug Release at pH 7.4 (%) | Cumulative Drug Release at pH 5.5 (%) |
| 1 | 5 ± 2 | 20 ± 4 |
| 4 | 12 ± 3 | 45 ± 5 |
| 8 | 20 ± 4 | 70 ± 6 |
| 12 | 28 ± 5 | 85 ± 7 |
| 24 | 40 ± 6 | 95 ± 5 |
III. Experimental Protocols
The following are detailed protocols for the synthesis and characterization of drug delivery systems, adapted from literature on citric acid functionalization.
Protocol 1: Synthesis of this compound-Coated Superparamagnetic Iron Oxide Nanoparticles (MPTA-SPIONs)
Objective: To synthesize MPTA-coated SPIONs for potential use in magnetically targeted drug delivery.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH)
-
This compound (MPTA)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Dissolve FeCl₃·6H₂O (2 mmol) and FeCl₂·4H₂O (1 mmol) in 50 mL of deionized water in a three-necked flask.
-
Purge the solution with nitrogen gas for 30 minutes with vigorous stirring.
-
Heat the solution to 80°C under a nitrogen atmosphere.
-
Rapidly add 5 mL of ammonium hydroxide (25%) to the solution. A black precipitate of SPIONs will form immediately.
-
Continue stirring for 1 hour at 80°C.
-
Add a solution of MPTA (1.5 mmol) in 10 mL of deionized water to the nanoparticle suspension.
-
Continue stirring for another 2 hours at 80°C to allow for the coating of the nanoparticles.
-
Cool the suspension to room temperature.
-
Separate the MPTA-SPIONs from the solution using a strong magnet and discard the supernatant.
-
Wash the nanoparticles three times with deionized water and twice with ethanol.
-
Resuspend the MPTA-SPIONs in deionized water for storage and further use.
Protocol 2: Drug Loading onto MPTA-SPIONs (Example: Doxorubicin)
Objective: To load an anticancer drug, Doxorubicin (DOX), onto the MPTA-SPIONs.
Materials:
-
MPTA-SPIONs suspension
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Disperse 10 mg of MPTA-SPIONs in 10 mL of PBS (pH 7.4).
-
Add 2 mg of DOX to the nanoparticle suspension.
-
Stir the mixture at room temperature for 24 hours in the dark.
-
Separate the DOX-loaded MPTA-SPIONs using a strong magnet.
-
Collect the supernatant to determine the amount of unloaded DOX.
-
Wash the DOX-loaded nanoparticles twice with PBS (pH 7.4) to remove any loosely bound drug.
-
Lyophilize the DOX-loaded MPTA-SPIONs for storage or resuspend in a suitable buffer for immediate use.
-
Quantify the DOX concentration in the supernatant and washing solutions using a UV-Vis spectrophotometer (at 480 nm) to calculate the drug loading capacity and encapsulation efficiency.
Calculations:
-
Drug Loading Capacity (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Weight of loaded drug / Initial weight of drug) x 100
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the pH-dependent release of DOX from MPTA-SPIONs.
Materials:
-
DOX-loaded MPTA-SPIONs
-
PBS (pH 7.4)
-
Acetate buffer (pH 5.5)
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Disperse 5 mg of DOX-loaded MPTA-SPIONs in 5 mL of the respective release medium (PBS pH 7.4 or acetate buffer pH 5.5).
-
Transfer the suspension into a dialysis bag.
-
Place the dialysis bag in 50 mL of the corresponding release medium.
-
Maintain the setup at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Quantify the amount of released DOX in the collected samples using a UV-Vis spectrophotometer or fluorescence spectroscopy.
-
Plot the cumulative drug release (%) as a function of time.
IV. Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the application of tricarboxylic acids in drug delivery.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Synthesis of Novel Citric Acid Functionalized Carbon-Based Nanomaterials for Enhanced Oil Recovery [jnsam.com]
- 3. Sonochemical Functionalization of SiO2 Nanoparticles with Citric Acid and Monoethanolamine and Its Remarkable Effect on Antibacterial Activity [mdpi.com]
- 4. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalization methods for ZnO nanoparticles with citric acid and their effect on the antimicrobial activity [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. Multifunctional nanoparticles: Analytical prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methylpropane-1,2,3-tricarboxylic acid as a Metal Chelator
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpropane-1,2,3-tricarboxylic acid is a tricarboxylic acid analog of citric acid, a well-known metal chelator. Its structure suggests a strong potential for coordinating with multivalent metal ions, making it a candidate for various applications in research and drug development. Metal chelators are crucial in managing metal ion homeostasis, treating metal toxicity, and developing therapeutic agents that target metalloenzymes or utilize metal-based drug delivery systems.[1][2] This document provides detailed application notes and experimental protocols for the investigation of this compound as a metal chelator.
Physicochemical Properties
This compound, also known as β-methyltricarballylic acid, possesses the following properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₆ | [3] |
| Molecular Weight | 190.15 g/mol | [3] |
| Appearance | White crystalline solid | |
| Melting Point | 154-156 °C | |
| Solubility | Soluble in water and polar organic solvents |
Applications in Metal Chelation
Due to its structural similarity to citric acid, this compound is anticipated to chelate a variety of metal ions. Potential applications include:
-
Drug Delivery: As a component of drug delivery systems, it can be used to encapsulate or interact with metal-based drugs, influencing their stability, solubility, and release profiles. Citric acid, a similar molecule, has been explored for such applications.[4]
-
Modulation of Metalloenzyme Activity: Many enzymes require metal ions as cofactors. A chelator like this compound could be used to inhibit or modulate the activity of specific metalloenzymes in biological systems.
-
Treatment of Metal Overload: While not yet studied for this purpose, its chelating ability suggests potential for sequestering and promoting the excretion of toxic metal ions from the body.
-
Antioxidant Formulations: By chelating redox-active metal ions such as iron and copper, it may help in reducing the formation of reactive oxygen species (ROS), thus contributing to antioxidant effects.
Quantitative Data: Stability Constants of Analogous Tricarboxylic Acids
Table 1: Logarithm of Stability Constants (log β) for 1:1 Metal-Ligand Complexes of Citric Acid and Tricarballylic Acid.
| Metal Ion | Citric Acid (log β) | Tricarballylic Acid (log β) |
| Cu²⁺ | 5.90 | 4.08 |
| Ni²⁺ | 4.79 | 3.12 |
| Co²⁺ | 4.38 | 3.01 |
| Zn²⁺ | 4.53 | 3.16 |
| Fe³⁺ | 11.40 | - |
Data sourced from potentiometric studies at 20°C and an ionic strength of 0.10.[5] It is anticipated that the stability constants for this compound will be in a similar range to those of tricarballylic acid.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of citric acid analogs.
Materials:
-
Diethyl 2-methylallylmalonate
-
Potassium cyanide (KCN)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Cyanation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl 2-methylallylmalonate in ethanol. Add a solution of potassium cyanide in water dropwise with constant stirring. Reflux the mixture for 4-6 hours.
-
Hydrolysis: After cooling, add a concentrated solution of sodium hydroxide and reflux for an additional 8-10 hours to hydrolyze the ester and nitrile groups to carboxylates.
-
Acidification and Extraction: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2. The tricarboxylic acid will precipitate. If it remains in solution, perform a liquid-liquid extraction with diethyl ether.
-
Purification: Dry the ethereal extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be recrystallized from hot water or a mixture of ethyl acetate and hexane to yield pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Determination of Metal-Ligand Stoichiometry by UV-Vis Spectrophotometry (Job's Method)
This protocol outlines the use of Job's method of continuous variation to determine the stoichiometry of the complex formed between a metal ion and this compound.
Materials:
-
Stock solution of a metal salt (e.g., CuSO₄·5H₂O) of known concentration.
-
Stock solution of this compound of the same concentration as the metal salt solution.
-
Buffer solution to maintain a constant pH.
-
UV-Vis spectrophotometer.
Procedure:
-
Preparation of Solutions: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying mole fractions, keeping the total volume and total molar concentration constant. For example, prepare solutions with metal:ligand volume ratios of 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9. Ensure the final volume is the same for all solutions by adding the appropriate amount of buffer.
-
Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. This wavelength should be determined beforehand by scanning a solution known to contain the complex.
-
Data Analysis: Plot the absorbance as a function of the mole fraction of the ligand. The plot will consist of two linear portions that intersect. The mole fraction at the intersection point corresponds to the stoichiometry of the complex. For a complex of the form MLn, the mole fraction of the ligand (X_L) at the maximum absorbance will be n/(n+1).
Caption: Experimental workflow for determining metal-ligand stoichiometry using Job's method.
Protocol 3: Determination of Stability Constants by Potentiometric Titration
This protocol describes the determination of the stability constants of metal complexes with this compound using potentiometric pH titration.[6][7]
Materials:
-
Standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Solution of the metal salt of interest (e.g., 0.01 M CuSO₄).
-
Solution of this compound (e.g., 0.01 M).
-
Solution of a strong acid (e.g., 0.1 M HCl).
-
Inert salt solution to maintain constant ionic strength (e.g., 1 M KNO₃).
-
Calibrated pH meter with a combination glass electrode.
-
Thermostated titration vessel.
-
Nitrogen gas supply.
Procedure:
-
Titration of Ligand: Titrate a solution containing a known amount of the ligand and strong acid with the standardized strong base. This allows for the determination of the protonation constants of the ligand.
-
Titration of Metal-Ligand Mixture: Titrate a solution containing known amounts of the ligand, metal salt, and strong acid with the same standardized strong base.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant. Perform all titrations under a nitrogen atmosphere to exclude CO₂ and at a constant temperature.
-
Data Analysis: The titration data are used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]). The stability constants are then determined by plotting n̄ versus p[L] (-log[L]) and fitting the data using appropriate software (e.g., HYPERQUAD).
Caption: Workflow for the determination of metal-ligand stability constants via potentiometric titration.
Conclusion
This compound presents a promising scaffold for the development of novel metal chelators. The protocols provided herein offer a systematic approach to synthesize and characterize its metal-chelating properties. The data from analogous tricarboxylic acids suggest that it will form stable complexes with various divalent and trivalent metal ions. Further research is warranted to fully elucidate its stability constants, explore its biological activities, and unlock its potential in therapeutic and research applications.
References
Experimental Protocol for the Synthesis of 2-Methylpropane-1,2,3-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 2-Methylpropane-1,2,3-tricarboxylic acid, a valuable building block in organic synthesis. The described methodology is based on a three-step reaction sequence commencing with the dehydration of citric acid to produce aconitic acid, followed by its esterification to diethyl aconitate. The key step involves a Michael addition of dimethyl methylmalonate to the diethyl aconitate, succeeded by a final hydrolysis and decarboxylation step to yield the target molecule. This protocol includes comprehensive procedures, reagent specifications, and a quantitative data summary. A workflow diagram generated using Graphviz is also provided for clear visualization of the synthesis pathway.
Introduction
This compound is a substituted tricarboxylic acid with potential applications in the synthesis of complex organic molecules and as a precursor for various derivatives. Its structural similarity to citric acid and tricarballylic acid makes it an interesting candidate for investigations in medicinal chemistry and materials science. This protocol outlines a reproducible method for its laboratory-scale synthesis.
Overall Reaction Scheme
The synthesis of this compound is accomplished through the following three main stages:
-
Dehydration of Citric Acid: Citric acid is first dehydrated to form trans-aconitic acid.
-
Esterification of Aconitic Acid: The resulting aconitic acid is then esterified to yield diethyl aconitate.
-
Michael Addition, Hydrolysis, and Decarboxylation: Diethyl aconitate serves as a Michael acceptor for the conjugate addition of the enolate of dimethyl methylmalonate. The subsequent hydrolysis of the resulting tetraester, followed by decarboxylation, produces the final product, this compound.
Experimental Protocols
Step 1: Synthesis of trans-Aconitic Acid from Citric Acid
This procedure is adapted from the established method for the dehydration of citric acid.
Materials:
-
Citric acid monohydrate (powdered)
-
Concentrated sulfuric acid
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Ice
Procedure:
-
In a 1-liter round-bottomed flask equipped with a reflux condenser, place 210 g (1 mole) of powdered citric acid monohydrate.
-
Carefully add a solution of 210 g (115 mL, 2 moles) of concentrated sulfuric acid in 105 mL of water.
-
Heat the mixture in an oil bath maintained at a temperature of 140-145°C for seven hours.
-
Pour the resulting light brown solution into a shallow dish and rinse the flask with 10 mL of hot glacial acetic acid.
-
Allow the solution to cool slowly to 41-42°C with occasional stirring to break up the solid mass of aconitic acid that separates.
-
Collect the solid by suction filtration. Press and drain the material thoroughly.
-
Stir the crude product into a homogeneous paste with 70 mL of concentrated hydrochloric acid, cooled in an ice bath.
-
Collect the solid again by suction filtration, wash with two 10-mL portions of cold glacial acetic acid, and suck thoroughly dry.
-
Spread the product in a thin layer on a porous plate or paper to air dry.
Expected Yield: 71–77 g (41–44% of the theoretical amount).
Step 2: Synthesis of Diethyl Aconitate
Materials:
-
trans-Aconitic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Toluene
Procedure:
-
In a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the dried trans-aconitic acid from Step 1 in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Add toluene as an azeotroping agent.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the excess ethanol and toluene under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl aconitate.
-
Purify the crude product by vacuum distillation.
Step 3: Synthesis of this compound via Michael Addition, Hydrolysis, and Decarboxylation
Materials:
-
Diethyl aconitate
-
Dimethyl methylmalonate
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
Michael Addition:
-
In a flame-dried round-bottomed flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add dimethyl methylmalonate dropwise at 0°C.
-
After the addition is complete, add a solution of diethyl aconitate in absolute ethanol dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding dilute hydrochloric acid until the solution is acidic.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetraester adduct.
-
-
Hydrolysis and Decarboxylation:
-
To the crude tetraester adduct, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours to effect both hydrolysis of the ester groups and decarboxylation of the malonic acid derivative.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to obtain pure this compound.
-
Data Presentation
| Parameter | Step 1: Aconitic Acid Synthesis | Step 2: Diethyl Aconitate Synthesis | Step 3: Final Product Synthesis |
| Starting Material | Citric Acid Monohydrate | trans-Aconitic Acid | Diethyl Aconitate & Dimethyl methylmalonate |
| Molar Equivalents | 1 | 1 | 1 (Diethyl Aconitate) / 1.1 (Dimethyl methylmalonate) |
| Solvent | Sulfuric Acid/Water | Ethanol/Toluene | Absolute Ethanol |
| Catalyst/Reagent | Sulfuric Acid | Sulfuric Acid | Sodium Ethoxide |
| Reaction Temperature | 140-145°C | Reflux | 0°C to Room Temperature |
| Reaction Time | 7 hours | Completion (water removal) | Overnight |
| Product | trans-Aconitic Acid | Diethyl Aconitate | This compound |
| Typical Yield | 41-44% | (Not specified in literature) | (Not specified in literature) |
| Purity Analysis | Melting Point | GC-MS, NMR | NMR, Mass Spectrometry, Elemental Analysis |
Mandatory Visualization
Caption: Synthesis workflow from citric acid to the final product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids (sulfuric and hydrochloric) are highly corrosive and should be handled with extreme care.
-
Sodium ethoxide is a strong base and is moisture-sensitive. Handle under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylpropane-1,2,3-tricarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylpropane-1,2,3-tricarboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when following a Michael addition protocol using diethyl methylmalonate and ethyl acrylate, followed by hydrolysis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Triester Intermediate | Incomplete deprotonation of diethyl methylmalonate. | Ensure the base (e.g., sodium ethoxide) is fresh and used in a strictly anhydrous solvent (e.g., absolute ethanol). Consider extending the reaction time for the deprotonation step. |
| Low reactivity of the Michael acceptor (ethyl acrylate). | Check the purity of the ethyl acrylate. Polymerization of the acrylate can reduce its effectiveness. Use freshly distilled ethyl acrylate if possible. | |
| Incorrect reaction temperature. | The Michael addition is typically performed at room temperature or with gentle heating. Ensure the reaction temperature is maintained within the optimal range for this specific reaction. | |
| Formation of Side Products | Self-condensation of ethyl acrylate. | Add the ethyl acrylate to the reaction mixture slowly and at a controlled temperature to minimize polymerization. |
| Dialkylation of diethyl methylmalonate. | Use a molar ratio of diethyl methylmalonate to ethyl acrylate that slightly favors the malonate to reduce the chance of a second addition. | |
| Incomplete Hydrolysis of the Triester | Insufficiently harsh hydrolysis conditions. | For complete hydrolysis of the triester, strong acidic (e.g., concentrated HCl) or basic (e.g., concentrated NaOH) conditions and prolonged heating (reflux) are often necessary.[1][2][3] |
| Steric hindrance around the ester groups. | Increase the reaction time and/or the concentration of the acid or base used for hydrolysis. | |
| Difficulty in Isolating the Final Product | High water solubility of the tricarboxylic acid. | After acidification of the carboxylate salt (if basic hydrolysis was used), concentrate the aqueous solution under reduced pressure before attempting extraction with an organic solvent. Multiple extractions with a suitable solvent (e.g., diethyl ether or ethyl acetate) may be required. |
| Product remains in the aqueous layer during extraction. | Saturate the aqueous layer with sodium chloride (salting out) to decrease the solubility of the organic product and improve extraction efficiency. | |
| Product Contamination | Presence of unreacted starting materials or intermediates. | Optimize the reaction conditions for each step to ensure complete conversion. Purify the intermediate triester before proceeding to the hydrolysis step. |
| Contamination with inorganic salts. | If basic hydrolysis followed by acidification is used, ensure the final product is thoroughly washed to remove any residual salts. Recrystallization of the final product can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a two-step synthesis involving a Michael addition followed by hydrolysis. The first step is the conjugate addition of diethyl methylmalonate to ethyl acrylate, catalyzed by a base like sodium ethoxide. The resulting triester is then hydrolyzed under acidic or basic conditions to yield this compound.
Q2: Why is my yield of the Michael adduct low?
Low yields in a Michael addition can stem from several factors.[4][5] Incomplete deprotonation of the Michael donor (diethyl methylmalonate) is a common issue, often due to moisture in the solvent or a partially decomposed base. The Michael acceptor (ethyl acrylate) can also be problematic if it has started to polymerize. Finally, reaction temperature control is crucial; while often run at room temperature, some systems may require gentle heating to proceed efficiently.
Q3: I am having trouble hydrolyzing the intermediate triester. What can I do?
The hydrolysis of sterically hindered esters, such as the triester intermediate in this synthesis, can be challenging. It typically requires vigorous reaction conditions.[1][2][3] This means using a strong acid (like concentrated hydrochloric acid) or a strong base (like sodium hydroxide or potassium hydroxide) and heating the reaction mixture under reflux for an extended period. If you are still facing difficulties, increasing the concentration of the acid or base and prolonging the reaction time are advisable.
Q4: How can I effectively isolate the final tricarboxylic acid product from the reaction mixture?
This compound is a polar molecule and is likely to have significant solubility in water. After hydrolysis (and neutralization/acidification if a base was used), it is recommended to first remove most of the water under reduced pressure. The resulting concentrated solution can then be extracted multiple times with a suitable organic solvent like diethyl ether or ethyl acetate. To further improve the efficiency of the extraction, the aqueous layer can be saturated with sodium chloride, a technique known as "salting out," which reduces the solubility of the organic compound in the aqueous phase.
Q5: What are the expected physical properties of this compound?
Based on available data for the compound, the following physical properties can be expected:
-
Melting Point: Approximately 154-156 °C[7]
-
Boiling Point: Approximately 273.3 °C at 760 mmHg[7]
-
Density: Approximately 1.485 g/cm³[7]
Experimental Protocols
Protocol 1: Synthesis of Triethyl 2-Methylpropane-1,2,3-tricarboxylate (Michael Addition)
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl methylmalonate (1 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Michael Addition: Slowly add ethyl acrylate (1.1 equivalents) to the enolate solution. The reaction is often exothermic, and the temperature should be monitored and controlled, if necessary, with a water bath.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude triester.
-
Purification: The crude triester can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound (Hydrolysis)
-
Acidic Hydrolysis:
-
To the purified triethyl 2-methylpropane-1,2,3-tricarboxylate, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain it for 8-12 hours.
-
Monitor the reaction for the disappearance of the ester starting material by TLC.
-
After completion, cool the reaction mixture and remove the excess water and HCl under reduced pressure.
-
The resulting crude solid can be recrystallized from a suitable solvent system (e.g., water or ethyl acetate/hexanes).
-
-
Basic Hydrolysis (Saponification):
-
Dissolve the triester in an ethanolic solution of sodium hydroxide (at least 3 equivalents).
-
Heat the mixture to reflux for 4-8 hours.
-
After the reaction is complete, remove the ethanol under reduced pressure.
-
Dissolve the remaining sodium salt in water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted ester.
-
Carefully acidify the aqueous layer with cold, concentrated hydrochloric acid until the pH is strongly acidic.
-
Isolate the precipitated this compound by filtration. If no precipitate forms, concentrate the aqueous solution and extract with an appropriate organic solvent.
-
The crude product can be purified by recrystallization.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in the Michael addition step.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Michael Addition [organic-chemistry.org]
- 6. cymitquimica.com [cymitquimica.com]
- 7. This compound|lookchem [lookchem.com]
Technical Support Center: 2-Methylpropane-1,2,3-tricarboxylic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Methylpropane-1,2,3-tricarboxylic acid.
Troubleshooting Guides
Crystallization Troubleshooting
Crystallization is a primary method for purifying this compound. However, its high polarity and multiple carboxylic acid groups can present challenges.
Problem: Oiling Out Instead of Crystallization
-
Possible Cause: The compound is coming out of solution above its melting point. This is common for highly polar compounds that have strong interactions with the solvent.
-
Solution:
-
Use a mixed-solvent system: Start by dissolving the compound in a "good" solvent where it is highly soluble (e.g., water, ethanol). Then, slowly add a "poor" solvent in which it is less soluble (e.g., hexane, ethyl acetate) to the hot solution until turbidity appears.[1][2][3] A common starting point is a water-ethanol mixture.
-
Lower the crystallization temperature: Slow cooling in a controlled manner (e.g., in a dewar or insulated bath) can promote crystal formation over oiling out.
-
Scratching the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites.
-
Problem: Poor Crystal Yield
-
Possible Cause:
-
The compound is too soluble in the chosen solvent, even at low temperatures.
-
Too much solvent was used.
-
-
Solution:
-
Solvent Selection: Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Water or ethanol are good starting points for this polar compound.[2]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Evaporate Excess Solvent: If too much solvent was added, carefully evaporate some of it to reach the saturation point.
-
Utilize a Two-Solvent System: As described above, adding a "poor" solvent can decrease the solubility and improve the yield.[1][3]
-
Problem: Impurities Co-crystallize with the Product
-
Possible Cause: The impurities have similar solubility profiles to the target compound.
-
Solution:
-
Multiple Recrystallizations: Perform sequential crystallizations. The purity of the crystals generally increases with each step.
-
Activated Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtration to adsorb them.
-
Consider a Different Purification Technique: If co-crystallization is persistent, an alternative method like ion-exchange chromatography may be necessary.
-
Ion-Exchange Chromatography Troubleshooting
Anion-exchange chromatography is well-suited for purifying acidic compounds like this compound.[4][5][6]
Problem: Poor Binding of the Compound to the Resin
-
Possible Cause:
-
The pH of the loading buffer is too low. The carboxylic acid groups need to be deprotonated (negatively charged) to bind to the anion-exchange resin.
-
The ionic strength of the loading buffer is too high, preventing the compound from binding effectively.
-
-
Solution:
-
Adjust Buffer pH: Ensure the pH of the loading buffer is at least 1-2 units above the highest pKa of the compound. For this compound, a pH in the neutral to slightly basic range (e.g., pH 7-8) should be effective.
-
Lower Ionic Strength: Use a low concentration of a suitable buffer (e.g., 10-20 mM Tris or phosphate buffer).
-
Problem: Poor Elution or Broad Peaks
-
Possible Cause:
-
The elution gradient is too steep or the step elution is too drastic.
-
The compound is interacting non-specifically with the resin matrix.
-
-
Solution:
-
Optimize Elution Gradient: Use a shallower salt gradient (e.g., 0-1 M NaCl over a larger volume) to improve separation and peak shape.
-
Step Elution Optimization: If using step elution, try smaller, more frequent increases in salt concentration.
-
Modify Mobile Phase: Adding a small percentage of an organic solvent (e.g., methanol) to the elution buffer can sometimes reduce non-specific hydrophobic interactions.
-
Problem: Low Recovery of the Compound
-
Possible Cause: The compound is irreversibly bound to the resin.
-
Solution:
-
Increase Elution Strength: Use a higher salt concentration or a more significant pH shift in the elution buffer.
-
Resin Cleaning: After elution, wash the column with a high salt solution (e.g., 2 M NaCl) and then with a cleaning-in-place (CIP) solution recommended by the resin manufacturer to remove any strongly bound molecules.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: While specific impurities depend on the synthetic route, potential byproducts could include starting materials, incompletely reacted intermediates, or products of side reactions such as decarboxylation or elimination. Given its structural similarity to citric acid, impurities could be other organic acids with similar properties.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or ion-exchange HPLC can separate the target compound from impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify organic impurities. Quantitative NMR (qNMR) can be used to determine purity against a certified reference standard.[8][9][10]
-
Mass Spectrometry (MS): Coupled with chromatography (LC-MS or GC-MS after derivatization), MS can help identify unknown impurities by their mass-to-charge ratio.[11]
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample.[12]
Q3: What is a good starting point for a recrystallization solvent system?
A3: Due to the polar nature of this compound, good starting solvents are water, ethanol, or a mixture of the two.[2] For a mixed-solvent system, you can dissolve the compound in a minimal amount of hot water and then add ethanol or acetone until the solution becomes slightly cloudy, then clarify with a few drops of hot water before cooling.[1][3]
Q4: How can I monitor the progress of my purification?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the purification process. Spot the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate. A successful purification will show a single spot for the purified product that corresponds to the reference standard, with the absence of impurity spots seen in the crude mixture.
Data Presentation
Table 1: Comparison of Purification Methods for Tricarboxylic Acids
| Purification Method | Typical Purity | Typical Recovery | Key Advantages | Key Disadvantages |
| Single-Solvent Crystallization | 95-99% | 60-80% | Simple, cost-effective | Potential for co-crystallization of impurities, may have lower yield. |
| Mixed-Solvent Crystallization | >98% | 70-90% | Improved yield and selectivity over single-solvent methods.[1] | Can be more complex to optimize, risk of oiling out.[3] |
| Anion-Exchange Chromatography | >99% | 85-95% | High resolution and purity, good for removing closely related impurities.[4][5] | More time-consuming and requires specialized equipment and resins. |
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum volume of a hot "good" solvent (e.g., deionized water or ethanol). Heat the solution to boiling.
-
Addition of "Poor" Solvent: While the solution is hot, add a "poor" solvent (e.g., ethyl acetate or hexane) dropwise until the solution becomes faintly and persistently cloudy.[3] The two solvents must be miscible.[1]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (154-156 °C).[13]
Protocol 2: Anion-Exchange Chromatography
-
Resin Preparation: Swell a strong anion-exchange resin (e.g., a quaternary ammonium-based resin) in deionized water and pack it into a chromatography column.
-
Equilibration: Equilibrate the column by washing it with 5-10 column volumes of a low ionic strength buffer at a pH where the target compound is charged (e.g., 20 mM Tris-HCl, pH 8.0).
-
Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer until the absorbance at 280 nm (to monitor for proteinaceous impurities if applicable) or the conductivity of the eluate returns to baseline. This removes unbound impurities.
-
Elution: Elute the bound this compound using a linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer over 10-20 column volumes). Alternatively, a step gradient can be used.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the fractions using TLC or HPLC to identify those containing the purified product.
-
Pooling and Desalting: Pool the pure fractions. If necessary, remove the salt by dialysis, diafiltration, or a suitable desalting column.
-
Lyophilization: Lyophilize the desalted solution to obtain the purified compound as a solid.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for crystallization issues.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. WO1999044707A2 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 5. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 6. conductscience.com [conductscience.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-METHYLPROPANE TRICARBOXYLIC ACID(1590-02-9) 1H NMR spectrum [chemicalbook.com]
- 9. chemadder.com [chemadder.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. This compound|lookchem [lookchem.com]
Technical Support Center: Chromatographic Analysis of 2-Methylpropane-1,2,3-tricarboxylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methylpropane-1,2,3-tricarboxylic acid. The content addresses common issues encountered during chromatographic analysis, with a focus on peak resolution.
Frequently Asked Questions (FAQs)
High-Performance Liquid Chromatography (HPLC)
Q1: Why am I seeing poor or no retention for this compound on my C18 column?
A: this compound is a highly polar compound. Poor retention on a standard C18 reversed-phase column is common, especially when using a mobile phase with a high aqueous content. This can be due to two main reasons:
-
Analyte Ionization: At neutral or high pH, the three carboxylic acid groups are ionized, making the molecule highly water-soluble and reducing its interaction with the hydrophobic C18 stationary phase.[1][2]
-
Hydrophobic Collapse (Dewetting): When using 100% aqueous mobile phases to try and increase retention, the stationary phase of some C18 columns can undergo "dewetting". This is where the aqueous mobile phase is expelled from the pores of the stationary phase, leading to a dramatic loss of retention and poor peak shape.[3]
To improve retention, it is crucial to suppress the ionization of the carboxylic acid groups by using an acidic mobile phase.[4][5] Consider using a column specifically designed for use in highly aqueous mobile phases (e.g., an "AQ" type column).[3]
Q2: My peak for this compound is tailing severely. What are the causes and solutions?
A: Peak tailing for acidic compounds is a frequent issue in reversed-phase HPLC. The primary causes are:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of the silica-based stationary phase can be deprotonated at mid-range pH values and interact ionically with your acidic analyte, causing tailing.[4][6]
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to one of the pKa values of the analyte, a mixture of its ionized and non-ionized forms will exist, which can lead to peak distortion and tailing.[1]
Solutions:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 1.5-2 pH units below the first pKa of the analyte. A pH of 2.5-3.0 is often effective for carboxylic acids, ensuring the molecule is in its fully protonated, neutral form.[2][5]
-
Use a High-Purity Column: Modern, high-purity silica columns have fewer accessible silanol groups, which minimizes these secondary interactions.
-
Increase Buffer Strength: Using a buffer (e.g., phosphate or formate) at a sufficient concentration (10-25 mM) helps maintain a constant pH and can mask residual silanol activity.[6]
Q3: I am observing split peaks for my analyte. What could be the reason?
A: Split peaks often indicate that the analyte is present in two different states during the separation. For this compound, the most likely cause is operating at a mobile phase pH that is very close to one of its pKa values.[1][7] This results in a mixed population of ionized and non-ionized species that may separate slightly. Other potential causes include a partially blocked column frit, an issue with the injector rotor seal, or dissolution of the sample in a solvent much stronger than the mobile phase.[8]
Q4: How can I improve the resolution between this compound and other polar analytes?
A: Improving resolution involves manipulating the three key factors: efficiency (N), selectivity (α), and retention (k).[9]
-
Optimize Selectivity (α): This is the most powerful tool. Small changes in mobile phase pH can dramatically alter the retention of ionizable compounds like carboxylic acids, thereby changing the peak spacing.[2][7] You can also try changing the organic modifier (e.g., from acetonitrile to methanol) or switching to a different stationary phase (e.g., Phenyl or embedded polar group column).
-
Increase Efficiency (N): Use a column with a smaller particle size (e.g., sub-2 µm or 2.7 µm) or a longer column to generate sharper peaks, which can resolve closely eluting compounds.[9][10]
-
Optimize Retention (k): Ensure your analyte has a retention factor (k) between 2 and 10 for optimal resolution.[9] For this analyte, this is achieved by adjusting the mobile phase pH and the percentage of the organic modifier.
Gas Chromatography (GC)
Q5: Can I analyze this compound by GC-MS?
A: Yes, but not directly. Due to its multiple carboxylic acid functional groups, this compound is non-volatile and thermally labile. To make it suitable for GC analysis, a derivatization step is mandatory to convert the polar carboxyl groups into more volatile and stable esters or silyl esters.[11] Common derivatization techniques include silylation (e.g., using BSTFA or MSTFA to create trimethylsilyl derivatives) or methylation (e.g., using methanolic HCl or ethyl chloroformate).[12]
Chiral Separation
Q6: How can I separate the enantiomers of this compound?
A: this compound possesses a chiral center. To separate its enantiomers, you must introduce another chiral component into the chromatographic system. This is typically achieved in one of two ways:
-
Direct Method: Use a chiral stationary phase (CSP) in HPLC. These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times.[13][14]
-
Indirect Method: Derivatize the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[14][15] These diastereomers have different physical properties and can be separated on a standard achiral column.[15]
Troubleshooting Guides
General Troubleshooting Workflow for Peak Shape Issues
This workflow provides a logical path to diagnose and resolve common peak shape problems encountered during the analysis of this compound.
Caption: A logical guide for diagnosing and solving common peak shape problems.
Effect of Mobile Phase pH on Retention
The ionization state of this compound is critical for its retention in reversed-phase chromatography. This diagram illustrates the relationship between pH, ionization, and retention.
References
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Technical Support Center: Derivatization of 2-Methylpropane-1,2,3-tricarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for the derivatization of 2-Methylpropane-1,2,3-tricarboxylic acid for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Given the sterically hindered nature of this tri-carboxylic acid, particular attention to reaction conditions is crucial for successful derivatization.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound is a polar and non-volatile compound due to its three carboxylic acid groups. Direct injection into a GC-MS system would result in poor chromatographic performance, including broad, tailing peaks and potential thermal decomposition in the injector port. Derivatization converts the polar carboxyl groups into less polar, more volatile esters or silyl esters, making the molecule suitable for GC analysis.[1][2][3][4]
Q2: What are the most common derivatization methods for this compound for GC-MS?
A2: The two most common methods are silylation and esterification (alkylation).
-
Silylation: This method replaces the acidic protons of the carboxylic acid groups with a trimethylsilyl (TMS) group. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][4][5][6]
-
Esterification: This method converts the carboxylic acid groups into esters, typically methyl esters. Reagents like diazomethane or trimethylsilyldiazomethane are effective for this purpose.[3][7][8]
Q3: I am analyzing my sample by LC-MS. Do I still need to derivatize it?
A3: While not always mandatory for LC-MS, derivatization of this compound is highly recommended to improve chromatographic retention on reverse-phase columns and to enhance ionization efficiency, leading to better sensitivity.[9][10][11] Amidation using a carbodiimide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an amine-containing reagent is a common strategy for LC-MS.[9][10]
Q4: What are the main challenges when derivatizing a sterically hindered molecule like this compound?
A4: The primary challenge is achieving complete derivatization of all three carboxylic acid groups due to steric hindrance.[1] Incomplete derivatization will lead to multiple peaks for the same analyte, complicating quantification and potentially causing erroneous results.[12] Optimizing reaction conditions such as temperature, reaction time, and reagent concentration is critical.[1]
Troubleshooting Guides
GC-MS Derivatization
Issue 1: Incomplete Silylation (Multiple Peaks Corresponding to Partially Silylated Derivatives)
-
Possible Cause: Insufficient reagent, suboptimal reaction temperature or time, or the presence of moisture. Steric hindrance makes this molecule particularly susceptible to incomplete derivatization.[1][12][13]
-
Troubleshooting Steps:
-
Increase Reagent Concentration: Use a significant excess of the silylating reagent (e.g., BSTFA with 1% TMCS). A molar ratio of at least 2:1 of the silylating agent to active hydrogens is a general guideline, but for sterically hindered compounds, a higher excess may be required.[1]
-
Optimize Reaction Conditions: Increase the reaction temperature and/or time. For sterically hindered carboxylic acids, longer reaction times (e.g., 1-2 hours) and higher temperatures (e.g., 70-80 °C) are often necessary to drive the reaction to completion.[1][14]
-
Ensure Anhydrous Conditions: Moisture will consume the silylating reagent and lead to incomplete derivatization.[1][15] Ensure all glassware is thoroughly dried, and consider using a sealed reaction vial. If the sample is in a solvent, ensure it is anhydrous.
-
Consider a Catalyst: If not already in use, add a catalyst like TMCS to your silylation reagent.[1] For particularly stubborn hydroxyl groups, pyridine can also be used as a catalyst.[13]
-
Issue 2: No Peak or Very Small Peak for the Derivatized Analyte
-
Possible Cause: Degradation of the derivative, adsorption in the GC system, or loss of sample during preparation. Trimethylsilyl esters can be susceptible to hydrolysis.[16]
-
Troubleshooting Steps:
-
Check for Moisture: As mentioned above, moisture can hydrolyze the silyl esters. Ensure all steps are performed under anhydrous conditions.
-
Analyze Samples Promptly: Analyze derivatized samples as soon as possible, as the stability of TMS derivatives can be limited.[1] If storage is necessary, store at low temperatures in a tightly sealed vial with an inert atmosphere.
-
Check GC Inlet and Column: Active sites in the GC inlet liner or on the column can lead to analyte adsorption. Use a deactivated liner and a high-quality, low-bleed column.
-
Confirm Sample Preparation Steps: Review your sample extraction and preparation procedure to ensure the analyte is not being lost before the derivatization step.
-
Issue 3: Extraneous Peaks in the Chromatogram
-
Possible Cause: Artifacts from the derivatization reagent, side reactions, or contamination.[12]
-
Troubleshooting Steps:
-
Run a Reagent Blank: Inject a sample containing only the solvent and derivatization reagents to identify any peaks originating from the reagents themselves.
-
Optimize Reagent Amount: Using a large excess of derivatizing reagent can sometimes lead to the formation of by-products. While an excess is needed, an excessive amount should be avoided.
-
Check for Side Reactions: Silylating reagents can sometimes react with certain solvents. Ensure your chosen solvent is compatible with the derivatization chemistry.[12]
-
LC-MS Derivatization
Issue 1: Low Derivatization Efficiency (Low Peak Intensity)
-
Possible Cause: Suboptimal pH for the coupling reaction, insufficient coupling reagent, or interference from the sample matrix.
-
Troubleshooting Steps:
-
Optimize Reaction pH: The efficiency of carbodiimide-mediated reactions (e.g., with EDC) is pH-dependent. The optimal pH is typically between 4.5 and 6.0.
-
Increase Reagent Concentrations: Ensure a sufficient molar excess of both the coupling agent (EDC) and the derivatizing amine.
-
Optimize Reaction Time and Temperature: While many amidation reactions proceed at room temperature, gentle heating (e.g., 60°C for 1 hour) may improve the yield for sterically hindered acids.[10]
-
Sample Clean-up: The sample matrix can interfere with the derivatization reaction. Consider a solid-phase extraction (SPE) clean-up step prior to derivatization.
-
Quantitative Data Summary
The following tables provide typical starting conditions for the derivatization of polycarboxylic acids. Note: These are general guidelines, and optimization for this compound is essential for achieving accurate and reproducible results.
Table 1: GC-MS Silylation Parameters
| Parameter | Recommended Range | Notes |
| Silylating Reagent | BSTFA + 1% TMCS or MSTFA + 1% TMCS | MSTFA is generally more potent than BSTFA. |
| Solvent | Pyridine, Acetonitrile, DMF (anhydrous) | Pyridine can act as a catalyst. |
| Reagent Volume | 50 - 100 µL per sample | Use a significant excess. |
| Reaction Temperature | 70 - 90 °C | Higher temperatures may be needed for complete derivatization. |
| Reaction Time | 60 - 120 minutes | Longer times are often required for sterically hindered compounds.[1] |
Table 2: GC-MS Esterification (with Trimethylsilyldiazomethane)
| Parameter | Recommended Value | Notes |
| Reagent | Trimethylsilyldiazomethane (TMS-Diazomethane) | Safer alternative to diazomethane. |
| Solvent | Diethyl ether/methanol (e.g., 7:2 v/v) | Methanol acts as a co-solvent. |
| Reaction Temperature | 0 °C to Room Temperature | Reaction is typically fast. |
| Reaction Time | 30 minutes to several hours | Monitor reaction completion (e.g., cessation of nitrogen evolution). |
Table 3: LC-MS Amidation Parameters
| Parameter | Recommended Value | Notes |
| Coupling Reagent | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | |
| Derivatizing Agent | 4-bromo-N-methylbenzylamine (4-BNMA) or similar amine | Secondary amines can prevent unwanted side reactions.[9] |
| Solvent | Acetonitrile/Water | Derivatization can often be performed in aqueous-organic mixtures. |
| Reaction Temperature | Room Temperature to 60 °C | Optimization is key.[9][10] |
| Reaction Time | 30 - 60 minutes | |
| Reaction pH | 4.5 - 6.0 | Critical for EDC chemistry. |
Experimental Protocols
Protocol 1: Silylation for GC-MS Analysis (Adapted for Sterically Hindered Acids)
-
Sample Preparation: Aliquot a known amount of the sample containing this compound into a 2 mL autosampler vial. If the sample is in a volatile solvent, evaporate to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample and vortex to dissolve. Add 100 µL of BSTFA with 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 80°C for 2 hours in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.
Protocol 2: Esterification with TMS-Diazomethane for GC-MS Analysis
Caution: TMS-Diazomethane is toxic and should be handled in a well-ventilated fume hood.
-
Sample Preparation: Dissolve the sample containing this compound in a mixture of diethyl ether and methanol (e.g., 7:2 v/v) in a small reaction vial.
-
Reagent Addition: Cool the vial in an ice bath (0 °C). Add TMS-diazomethane solution (typically 2.0 M in hexanes) dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The disappearance of the yellow color indicates consumption of the reagent; more can be added if necessary.
-
Quenching and Analysis: The reaction is often clean enough for direct injection. If necessary, a few drops of acetic acid can be added to quench the excess TMS-diazomethane. Inject 1 µL of the solution into the GC-MS.
Visualizations
Caption: General derivatization workflows for GC-MS and LC-MS analysis.
Caption: Troubleshooting logic for incomplete silylation.
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Methylpropane-1,2,3-tricarboxylic Acid
Welcome to the technical support center for the synthesis and optimization of 2-Methylpropane-1,2,3-tricarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during experimentation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is commonly prepared via a Michael addition of a malonate to an α,β-unsaturated ester, followed by hydrolysis and decarboxylation.
Issue 1: Low Yield of the Michael Adduct
Question: I am experiencing a low yield in the initial Michael addition step between diethyl malonate and ethyl methacrylate. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in the Michael addition step can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Incomplete Deprotonation of the Malonate: The reaction is initiated by the deprotonation of diethyl malonate to form a nucleophilic enolate.[1][2] Insufficient base or a base that is not strong enough will result in a low concentration of the active nucleophile.
-
Solution: Ensure you are using a sufficiently strong base, such as sodium ethoxide (NaOEt) in ethanol. Use at least one molar equivalent of the base relative to the diethyl malonate. The reaction should be performed under anhydrous conditions as the presence of water will consume the base.
-
-
Suboptimal Reaction Temperature: The Michael addition is a thermodynamically controlled reaction.[3] Running the reaction at too low a temperature may lead to slow reaction rates, while excessively high temperatures can promote side reactions.
-
Solution: The reaction is typically performed at room temperature or with gentle heating. You can monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.
-
-
Steric Hindrance: While the reactants for this specific synthesis are not excessively bulky, steric hindrance can sometimes play a role in Michael additions, especially with substituted malonates or acceptors.
-
Solution: While not directly applicable to diethyl malonate and ethyl methacrylate, if using more substituted analogs, consider using a less sterically hindered base or a more reactive Michael acceptor if possible.
-
Issue 2: Incomplete Hydrolysis of the Tetraester Intermediate
Question: After the Michael addition, I am struggling to fully hydrolyze the resulting tetraethyl ester to form this compound. What conditions should I use?
Answer:
The hydrolysis of the sterically hindered tetraester intermediate can be challenging. Here are some key considerations:
-
Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed.
-
Acidic Hydrolysis: Heating with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is a common method for hydrolyzing esters.[3] This method has the advantage of directly yielding the carboxylic acid upon workup.
-
Basic Hydrolysis (Saponification): Using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution will form the carboxylate salt. Subsequent acidification is then required to obtain the final product.
-
-
Reaction Time and Temperature: Due to the potential for steric hindrance around the ester groups, prolonged reaction times and elevated temperatures are often necessary to drive the hydrolysis to completion.
-
Solution: Refluxing the reaction mixture for several hours is typical. Monitor the reaction progress by checking the solubility of the reaction mixture in water (the carboxylate salt should be water-soluble) or by spectroscopic methods if possible.
-
Issue 3: Presence of Impurities in the Final Product
Question: My final product of this compound is impure. What are the likely side products and how can I purify it?
Answer:
Impurities can arise from incomplete reactions or side reactions. Common impurities and purification strategies are outlined below:
-
Unreacted Starting Materials: If the Michael addition or hydrolysis is incomplete, you will have starting materials or intermediate esters in your final product.
-
Side Products from Michael Addition: Under certain conditions, side reactions such as polymerization of the Michael acceptor can occur.
-
Decarboxylation Products: While the desired reaction involves decarboxylation of the malonic acid derivative, harsh hydrolysis conditions could potentially lead to the decarboxylation of one of the desired carboxyl groups, leading to a dicarboxylic acid impurity.
Purification Strategies:
-
Recrystallization: As this compound is a solid, recrystallization is a primary method of purification. A suitable solvent system will need to be determined empirically, but water or a mixed solvent system could be effective.
-
Acid-Base Extraction: You can exploit the acidic nature of the tricarboxylic acid. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) and wash with an organic solvent like diethyl ether to remove any neutral organic impurities. Then, re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound?
A1: A common laboratory-scale synthesis involves a two-step process:
Step 1: Michael Addition
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.
-
After the addition is complete, add ethyl methacrylate dropwise to the reaction mixture.
-
Allow the mixture to stir at room temperature for several hours or gently reflux until the reaction is complete (monitored by TLC).
-
After the reaction is complete, neutralize the mixture with a dilute acid and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude tetraethyl ester intermediate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude tetraester, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete. Carbon dioxide will be evolved during this step.
-
After cooling, the product may precipitate. If not, concentrate the solution under reduced pressure.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water) to obtain pure this compound.
Q2: How can I monitor the progress of the reactions?
A2:
-
Michael Addition: Thin-layer chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials (diethyl malonate and ethyl methacrylate) from the higher molecular weight product. The product spot should have a different Rf value than the starting materials.
-
Hydrolysis: Monitoring the hydrolysis can be done by observing the evolution of carbon dioxide gas. Additionally, you can take small aliquots of the reaction mixture, neutralize them, and check for the presence of the ester intermediate using TLC. The final tricarboxylic acid is typically a solid and will have very different solubility characteristics compared to the starting ester.
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
Sodium Metal: Sodium is highly reactive with water and alcohols, producing flammable hydrogen gas. It should be handled with care under an inert atmosphere if possible, and away from any sources of water.
-
Strong Acids and Bases: Concentrated hydrochloric acid and sodium ethoxide are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Solvents: Diethyl ether and ethanol are flammable. Avoid open flames and use a heating mantle for any heating steps.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₀O₆[4] |
| Molecular Weight | 190.15 g/mol [4] |
| Melting Point | 154-156 °C[5] |
| pKa (Predicted) | 3.26 ± 0.15[6] |
| Appearance | White crystalline solid |
Experimental Protocols
A detailed experimental protocol derived from general procedures for Michael additions and subsequent hydrolysis is provided in the FAQ section (Q1). For more specific catalyst and solvent screening for the Michael addition, refer to literature on asymmetric Michael additions of malonates.[7][8]
Visualizations
References
- 1. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. 20.5 Preparing Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. cymitquimica.com [cymitquimica.com]
- 5. This compound|lookchem [lookchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
stability issues with 2-Methylpropane-1,2,3-tricarboxylic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Methylpropane-1,2,3-tricarboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Stability Issues in Solution
Researchers encountering unexpected results or signs of degradation when working with this compound solutions can consult the following guide for potential causes and corrective actions.
| Observed Issue | Potential Cause | Recommended Action |
| Change in solution pH over time | Degradation of the tricarboxylic acid, potentially through decarboxylation, can alter the concentration of acidic functional groups. | 1. Verify the initial pH of the solution immediately after preparation. 2. Monitor the pH at regular intervals. 3. Consider buffering the solution if compatible with the experimental design. 4. Store solutions at lower temperatures to minimize degradation. |
| Precipitation or cloudiness in the solution | 1. Exceeding the solubility limit of the compound in the chosen solvent. 2. Formation of insoluble degradation products. 3. Interaction with other components in the solution. | 1. Consult solubility data for the specific solvent and temperature. 2. Ensure the compound is fully dissolved upon preparation. 3. Filter the solution if precipitation occurs after storage. 4. Analyze the precipitate to identify its composition. |
| Loss of biological activity or chemical reactivity | Chemical degradation of this compound. | 1. Prepare fresh solutions before each experiment. 2. Perform a stability study under your specific experimental conditions (see Experimental Protocols). 3. Store stock solutions at recommended low temperatures. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate and identify potential degradation products. 2. Use a stability-indicating analytical method for accurate quantification of the parent compound. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solutions of this compound?
Q2: What factors can affect the stability of this compound in solution?
Several factors can influence the stability of carboxylic acids in solution, including:
-
Temperature: Higher temperatures can accelerate degradation reactions such as decarboxylation.
-
pH: The stability of carboxylic acids can be pH-dependent. Extreme pH values (highly acidic or alkaline) may promote hydrolysis or other degradation pathways.
-
Solvent: The choice of solvent can impact stability. While aqueous solutions are common, interactions with organic co-solvents could potentially influence degradation rates.
-
Light: Although not specifically documented for this compound, photodecomposition can be a degradation pathway for some organic molecules. It is good practice to store solutions in amber vials or protected from light.
-
Presence of Oxidizing Agents: Strong oxidizing agents could potentially lead to the degradation of the molecule.
Q3: What are the likely degradation pathways for this compound?
A primary degradation pathway for many carboxylic acids is decarboxylation , which involves the loss of a carboxyl group as carbon dioxide (CO₂).[4][5] This reaction is often promoted by heat. For a tricarboxylic acid, this could occur sequentially, leading to dicarboxylic and monocarboxylic acid derivatives. The specific conditions under which this compound undergoes decarboxylation in solution have not been formally reported.
Q4: How can I determine if my solution of this compound has degraded?
You can assess the stability of your solution through several methods:
-
Analytical Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the concentration of the parent compound over time and detect the appearance of new peaks that may correspond to degradation products.
-
pH Measurement: A significant change in the pH of an unbuffered solution can indicate chemical changes.
-
Functional Assays: If the compound is used for a specific biological or chemical purpose, a decrease in its activity can be an indicator of degradation.
-
Visual Inspection: While not a definitive measure, the appearance of color, cloudiness, or precipitation can suggest instability.
Experimental Protocols
Protocol 1: Basic Stability Assessment of this compound in an Aqueous Buffer
This protocol outlines a basic experiment to assess the stability of the compound in a specific buffer at a given temperature.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a known concentration (e.g., 10 mM).
-
Ensure the compound is fully dissolved.
-
-
Initial Analysis (Time = 0):
-
Immediately after preparation, take an aliquot of the solution.
-
Analyze the sample using a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration of the compound. This will serve as the baseline.
-
Record the initial pH of the solution.
-
-
Storage:
-
Divide the remaining stock solution into several smaller, tightly sealed aliquots to avoid repeated freeze-thaw cycles or contamination.
-
Store the aliquots at the desired temperature (e.g., 4°C, 25°C, and 37°C).
-
Protect the solutions from light by using amber vials or wrapping them in foil.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), remove one aliquot from each storage temperature.
-
Allow the aliquot to equilibrate to room temperature.
-
Analyze the sample using the same analytical method as in step 2.
-
Measure and record the pH.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time for each temperature.
-
A significant decrease in concentration indicates instability under those conditions.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways.[1][6]
-
Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature for a set period.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature for a set period.
-
-
Thermal Degradation:
-
Store the solid compound or a solution at a high temperature (e.g., 80°C) for a set period.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source (e.g., a photostability chamber with UV and visible light) for a defined duration.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., LC-MS) to separate and identify potential degradation products.
-
Visualizations
Caption: Workflow for a basic stability assessment experiment.
Caption: A logical guide for troubleshooting stability issues.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Glass-forming properties of 3-methylbutane-1,2,3-tricarboxylic acid and its mixtures with water and pinonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decarboxylation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methylpropane-1,2,3-tricarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylpropane-1,2,3-tricarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: While a single, universally adopted method is not prominently documented, the synthesis of this compound and its analogs can be approached through several strategic pathways. One of the most plausible methods involves a Michael addition reaction, where a nucleophile like a malonic ester derivative adds to an α,β-unsaturated carbonyl compound, followed by hydrolysis and decarboxylation. Another potential route is the dehydration and subsequent hydrogenation of a substituted citric acid derivative. The choice of synthesis will depend on the available starting materials, required scale, and desired purity.
Q2: What are the typical by-products encountered during the synthesis of this compound?
A2: By-product formation is highly dependent on the chosen synthetic route and reaction conditions. Common by-products may include:
-
Incomplete hydrolysis products: If the synthesis involves the hydrolysis of ester intermediates, mono- and di-ester forms of the tricarboxylic acid may be present.
-
Decarboxylation products: At elevated temperatures, decarboxylation of the tricarboxylic acid can occur, leading to the formation of dicarboxylic acids.
-
Unreacted starting materials: Inefficient reaction conversion will result in the presence of starting materials in the final product mixture.
-
Products of side reactions: Depending on the specific reagents used, other side reactions such as self-condensation of starting materials or alternative addition products may occur.
Q3: How can I purify the final this compound product?
A3: Purification of polycarboxylic acids like this compound typically involves techniques that exploit their acidic nature and solubility differences. Common methods include:
-
Precipitation: The acid can be precipitated from an aqueous solution by adjusting the pH to a value below its pKa.
-
Crystallization: Recrystallization from a suitable solvent system can effectively remove impurities.
-
Solvent Extraction: The product can be extracted from an aqueous solution into an organic solvent after acidification. The organic extracts are then combined, dried, and the solvent is evaporated.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a plausible synthetic route involving a Michael addition followed by hydrolysis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete Michael addition. 2. Incomplete hydrolysis of the ester intermediates. 3. Significant decarboxylation during workup. 4. Product loss during extraction or purification. | 1. Optimize Michael addition conditions (catalyst, temperature, reaction time). 2. Ensure complete hydrolysis by using a sufficient excess of base/acid and adequate reaction time/temperature. Monitor reaction progress by TLC or NMR. 3. Avoid excessive heat during hydrolysis and subsequent purification steps. 4. Perform extractions with multiple small volumes of solvent. Optimize crystallization conditions to maximize recovery. |
| Presence of Ester By-products | Incomplete hydrolysis of the tri-ester intermediate. | Increase the concentration of the hydrolyzing agent (e.g., NaOH or HCl), prolong the reaction time, or increase the reaction temperature. Monitor the reaction for the disappearance of the ester signals by IR or NMR spectroscopy. |
| Presence of Dicarboxylic Acid By-products | Decarboxylation of the tricarboxylic acid due to excessive heat. | Maintain a controlled temperature during the hydrolysis and purification steps. If possible, perform distillations under reduced pressure to lower the required temperature. |
| Difficulties in Isolating the Product | The product may be highly soluble in the reaction solvent or form an emulsion during extraction. | For aqueous solutions, ensure the pH is sufficiently low to fully protonate the carboxylic acid, reducing its water solubility. If emulsions form, try adding brine or filtering through a pad of celite. Explore different solvent systems for extraction and crystallization. |
Experimental Protocols
The following is a generalized experimental protocol for a plausible synthesis of this compound via a Michael addition and subsequent hydrolysis. This is a representative procedure and may require optimization.
Step 1: Michael Addition
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere, add diethyl methylmalonate dropwise with stirring at 0 °C.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.
-
Cool the reaction mixture back to 0 °C and add ethyl acrylate dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude tri-ester product.
Step 2: Hydrolysis
-
Dissolve the crude tri-ester in a suitable solvent (e.g., ethanol).
-
Add an excess of aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and maintain for 4-8 hours, or until the reaction is complete (monitored by TLC or the disappearance of the ester carbonyl stretch in IR spectroscopy).
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2.
-
A white precipitate of this compound should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., water or an ethyl acetate/hexane mixture).
Visualizations
Logical Troubleshooting Workflow
Caption: A troubleshooting workflow for low yield in the synthesis of this compound.
Plausible Synthesis Pathway: Michael Addition and Hydrolysis
Caption: A plausible two-step synthesis of this compound and potential by-products.
Technical Support Center: Analysis of 2-Methylpropane-1,2,3-tricarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the analysis of 2-Methylpropane-1,2,3-tricarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound, a polar organic acid, matrix effects can lead to either ion suppression or enhancement, particularly when using electrospray ionization mass spectrometry (ESI-MS). This can result in poor accuracy, reproducibility, and sensitivity of the analytical method.[1]
Q2: What are the most common sources of matrix effects in biological samples for organic acid analysis?
A2: Common sources of matrix effects in biological samples like plasma, urine, and tissue extracts include salts, phospholipids, and other endogenous metabolites.[3] For instance, phospholipids in plasma are known to cause significant ion suppression in LC-MS analysis.[4]
Q3: How can I detect the presence of matrix effects in my assay?
A3: Two common methods to assess matrix effects are the post-column infusion method and the post-extraction spike method.[5][6] The post-column infusion method provides a qualitative assessment by infusing a constant flow of the analyte and observing signal suppression or enhancement when a blank matrix extract is injected.[5] The post-extraction spike method offers a quantitative evaluation by comparing the analyte's response in a neat solution to its response when spiked into a blank matrix extract.[6]
Q4: Is LC-MS/MS or GC-MS more suitable for the analysis of this compound, considering potential matrix effects?
A4: Both techniques are viable but have different considerations regarding matrix effects. LC-MS/MS, particularly with ESI, is highly susceptible to ion suppression from non-volatile matrix components.[7] GC-MS requires derivatization to make the non-volatile tricarboxylic acid amenable to analysis, which can add complexity but may also reduce matrix effects by separating the analyte from interfering compounds during sample preparation and chromatography.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape and Low Signal Intensity in LC-MS/MS Analysis
Possible Cause: Ion suppression due to co-eluting matrix components.
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up method. Transitioning from simple protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix interferences.[1][10] For plasma samples, consider using phospholipid removal plates or cartridges.[4]
-
Modify Chromatographic Conditions: Adjust the HPLC gradient to better separate this compound from the matrix components causing suppression.[5] Experiment with different stationary phases; a mixed-mode column may improve retention and separation of polar organic acids.[11]
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[5][6]
-
Check MS Source Parameters: Optimize the electrospray voltage and sprayer position to ensure stable and efficient ionization.[12]
Issue 2: High Variability in Quantitative Results Between Samples
Possible Cause: Inconsistent matrix effects across different sample batches or individuals.
Troubleshooting Steps:
-
Implement an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects, as it will experience similar ionization suppression or enhancement as the analyte.[13] If a SIL-IS is unavailable, a structural analog can be used.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to normalize the matrix effects between the calibrators and the unknown samples.[10]
-
Standard Addition: For a limited number of samples where a representative blank matrix is unavailable, the standard addition method can be employed to correct for matrix effects in each individual sample.[6]
Issue 3: No or Low Recovery of Analyte During GC-MS Analysis
Possible Cause: Incomplete derivatization of the tricarboxylic acid.
Troubleshooting Steps:
-
Optimize Derivatization Reaction: The derivatization of carboxylic acids for GC-MS analysis (e.g., silylation or methylation) is a critical step.[8] Ensure optimal reaction conditions, including temperature, time, and reagent concentration. For tricarboxylic acids, a two-step derivatization (e.g., methoxyamination followed by silylation) might be necessary.[14]
-
Proper Solvent and Reagent Selection: Use high-purity, anhydrous solvents and reagents for derivatization to avoid side reactions that can consume the derivatizing agent or the analyte.
-
Evaluate Different Derivatizing Agents: Test various silylating agents (e.g., BSTFA, MSTFA) or methylation reagents to find the one that provides the most complete and stable derivatization for this compound.[8][14]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects
| Sample Preparation Technique | Principle | Efficiency in Removing Phospholipids | Efficiency in Removing Salts | Throughput |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Low | Low | High |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Moderate | High | Moderate |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent. | High | High | Moderate to High |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
This protocol is adapted from a method for tricarboxylic acid cycle intermediates.[15][16]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column or a mixed-mode column suitable for polar analytes.[11][15]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to retain and elute the polar analyte.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the analyte and internal standard.
-
Protocol 2: GC-MS Analysis of this compound in Urine (with Derivatization)
This protocol is based on general procedures for organic acid derivatization.[8][14]
-
Sample Preparation and Derivatization:
-
To 100 µL of urine, add an internal standard.
-
Lyophilize the sample to complete dryness.
-
Step 1: Methoxyamination: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 30°C for 90 minutes.
-
Step 2: Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Incubate at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: A standard non-polar GC column (e.g., DB-5ms).
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C) to elute the derivatized analyte.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Scan mode to identify the derivatized analyte or Selected Ion Monitoring (SIM) for targeted quantification.
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. organomation.com [organomation.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. holcapek.upce.cz [holcapek.upce.cz]
- 8. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Matrix Effects | Separation Science [sepscience.com]
- 11. Sensitive and Reproducible Mass Spectrometry-Compatible RP-UHPLC Analysis of Tricarboxylic Acid Cycle and Related Metabolites in Biological Fluids: Application to Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Refining Crystallization of 2-Methylpropane-1,2,3-tricarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful refining crystallization of 2-Methylpropane-1,2,3-tricarboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Problem | Potential Causes | Solutions |
| No Crystals Form Upon Cooling | The compound may be too soluble in the chosen solvent, even at lower temperatures. The solution may not be sufficiently saturated. | - Try adding a seed crystal of this compound to induce crystallization. - Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - If the solution is too dilute, evaporate some of the solvent to increase the concentration and then allow it to cool again. - Consider cooling the solution to a lower temperature using an ice bath. |
| Oily Product or "Oiling Out" | The solubility of the compound is exceeded, but the temperature is still above its melting point in the solvent. The compound is precipitating as a liquid instead of crystallizing. This can be due to a high concentration of impurities or an inappropriate solvent. | - Reheat the solution to dissolve the oil. - Add a small amount of additional solvent and allow the solution to cool more slowly. - Consider using a different solvent or a solvent mixture. A solvent in which the compound is less soluble can be slowly added to the solution of the compound in a solvent in which it is highly soluble. |
| Crystals are Too Small or Needle-Like | The crystallization process is occurring too rapidly. This can be due to rapid cooling or a solution that is too concentrated. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. - Add a small amount of additional hot solvent to the dissolved compound to slightly decrease the saturation. |
| Low Crystal Yield | The compound has significant solubility in the cold solvent. Too much solvent was used initially. The crystals were not completely collected from the flask. | - Ensure the minimum amount of hot solvent is used to dissolve the compound. - Cool the solution for a longer period or to a lower temperature to maximize crystal formation. - After filtration, rinse the flask with a small amount of the cold filtrate to transfer any remaining crystals. |
| Discolored Crystals | Colored impurities are present in the starting material. | - Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities. - Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Due to the presence of three carboxylic acid groups, polar solvents are likely to be more effective. A systematic approach to solvent selection is recommended. Please refer to the Experimental Protocol section for a detailed method on how to select an appropriate solvent.
Q2: What is the expected melting point of pure this compound?
The reported melting point of this compound is in the range of 154-156 °C. A sharp melting point within this range is a good indicator of purity.
Q3: How can I effectively dry the purified crystals?
After filtration, the crystals should be washed with a small amount of cold solvent to remove any residual impurities from the mother liquor. The crystals can then be dried in a desiccator under vacuum to remove the remaining solvent. Gentle heating in a vacuum oven at a temperature well below the melting point can also be used.
Q4: What should I do if my compound is soluble in a solvent at room temperature?
If this compound is soluble in a solvent at room temperature, that solvent is not suitable for single-solvent recrystallization. However, it may be used as the "good" solvent in a two-solvent system. In this case, a second solvent (the "poor" solvent) in which the compound is insoluble is added dropwise to the hot solution until it becomes slightly cloudy, indicating the saturation point has been reached.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₆ | N/A |
| Molecular Weight | 190.15 g/mol | N/A |
| Melting Point | 154-156 °C | [1][2] |
| Boiling Point | 273.3 ± 20.0 °C (Predicted) | [1] |
| Density | 1.485 ± 0.06 g/cm³ (Predicted) | [1] |
Experimental Protocols
Protocol 1: Solvent Selection for Crystallization
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene) dropwise at room temperature, shaking after each addition.
-
Observe the solubility. If the compound dissolves readily at room temperature, the solvent is not suitable for single-solvent recrystallization.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath.
-
Add the solvent dropwise with heating until the solid just dissolves.
-
Allow the test tube to cool to room temperature, and then in an ice bath.
-
An ideal solvent is one in which the compound is insoluble at room temperature but completely soluble upon heating, and which yields a good quantity of crystals upon cooling.
Protocol 2: Standard Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent. Heat the flask on a hot plate and add more solvent in small portions until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: To remove insoluble impurities and activated charcoal, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator under vacuum.
Visualizations
Caption: A flowchart of the recrystallization process.
Caption: A decision tree for troubleshooting common crystallization problems.
References
Validation & Comparative
Comparative Guide to Analytical Method Validation for 2-Methylpropane-1,2,3-tricarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2-Methylpropane-1,2,3-tricarboxylic acid. Due to the limited availability of specific validated methods for this compound, this document leverages data from structurally similar tricarboxylic acids, such as citric acid and other intermediates of the Krebs cycle, to present a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development and validation.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₆ | [1] |
| Molecular Weight | 190.15 g/mol | [1] |
| Melting Point | 154-156 °C | [2] |
| Boiling Point | 273.3 °C at 760 mmHg | [2] |
| pKa | 3.26 ± 0.15 (Predicted) | [3] |
| Vapor Pressure | 0.0016 mmHg at 25°C | [2] |
| Density | 1.485 g/cm³ | [2] |
Comparison of Analytical Methods
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.
Table 1: Performance Characteristics of Analytical Methods for Tricarboxylic Acid Analysis
This table summarizes typical performance characteristics for HPLC-UV, LC-MS/MS, and GC-MS based on data from analogous tricarboxylic acids.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (r²) | > 0.999[4][5][6][7] | > 0.999[8][9][10] | > 0.995[11] |
| Limit of Detection (LOD) | 0.03 - 1.93 µg/mL[5][7] | < 60 nM[8][9][10] | 0.04 - 0.42 µmol/L[11] |
| Limit of Quantification (LOQ) | 0.10 - 6.46 µg/mL[5][7] | Reported for similar analytes[5] | Not explicitly found for analogues |
| Accuracy (% Recovery) | 82 - 110%[5][7] | > 95%[8][9][10] | 83 - 115%[11] |
| Precision (%RSD) | < 2.3% (Repeatability) < 5.0% (Reproducibility)[7] | Not explicitly found for analogues | 0.32 - 13.76%[11] |
| Specificity | Good, but susceptible to interference from co-eluting compounds.[12] | Excellent, based on mass-to-charge ratio. | Excellent, based on mass fragmentation patterns. |
| Sample Throughput | High | High | Moderate (due to derivatization) |
| Cost | Low | High | Moderate |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine analysis due to its simplicity and cost-effectiveness.[13]
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., water-methanol mixture).
-
Homogenize the sample using a vortex mixer.
-
Centrifuge the sample to pellet any undissolved material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.[14]
Chromatographic Conditions (based on citric acid analysis):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Isocratic elution with 50 mM potassium phosphate monobasic buffer, with pH adjusted to 2.8 with orthophosphoric acid.[5]
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 25 °C.[15]
-
Injection Volume: 10 µL.[14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for complex matrices and low concentration analytes.[9]
Sample Preparation (for biological matrices):
-
For plasma: Mix sample with 5% trichloroacetic acid and an internal standard (e.g., deuterated citric acid). Vortex, incubate on ice, and centrifuge. Collect the supernatant for analysis.[9]
-
For urine: Filter the sample and dilute with 0.2% formic acid and add an internal standard.[9]
-
For tissues: Homogenize the tissue in a suitable solvent, followed by protein precipitation with perchloric acid. Centrifuge and collect the supernatant.[9]
Chromatographic and Mass Spectrometric Conditions (based on TCA cycle intermediates analysis):
-
Column: C18 reverse-phase column (e.g., Agilent 1200 series).[9]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly used.[16]
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operated in negative ionization mode.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like tricarboxylic acids, a derivatization step is necessary.
Sample Preparation and Derivatization:
-
Extract the organic acids from the sample using a suitable solvent like ethyl acetate.
-
Evaporate the solvent to dryness.
-
Derivatize the sample to increase volatility. Common derivatization methods include:
GC-MS Conditions (based on organic acid profiling):
-
Column: A non-polar capillary column (e.g., DB-5).[18]
-
Injector: Splitless injection is often used for trace analysis.[18]
-
Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points, for example, starting at 70°C and ramping up to 320°C.[18]
-
Carrier Gas: Helium.[18]
-
Ionization Mode: Electron Impact (EI).[18]
-
Mass Analyzer: Operated in full scan mode or selected ion monitoring (SIM) for targeted analysis.[19]
Visualizations
Analytical Method Validation Workflow
Caption: A flowchart outlining the key stages of analytical method validation.
Comparison of Analytical Techniques
Caption: Key attributes of HPLC-UV, LC-MS/MS, and GC-MS for tricarboxylic acid analysis.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. validation-of-a-hplc-method-for-simultaneous-determination-of-main-organic-acids-in-fruits-and-juices - Ask this paper | Bohrium [bohrium.com]
- 8. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 14. Determination of organic acids using HPLC [bio-protocol.org]
- 15. scioninstruments.com [scioninstruments.com]
- 16. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. derivatization method for carboxylic acid ? - Chromatography Forum [chromforum.org]
- 18. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
Comparative Analysis of 2-Methylpropane-1,2,3-tricarboxylic Acid Isomers: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparative analysis of the isomers of 2-methylpropane-1,2,3-tricarboxylic acid. Due to a lack of specific experimental data for the individual stereoisomers of this molecule in publicly available literature, this guide will focus on the theoretical principles of its isomerism, expected differences in physicochemical properties, and biological activities based on well-established principles of stereochemistry. Illustrative data from structurally related chiral compounds are provided to offer a comparative framework.
Introduction to the Isomerism of this compound
This compound possesses a single chiral center at the second carbon atom (C2), the point of attachment for the methyl group. This chirality gives rise to two stereoisomers that are non-superimposable mirror images of each other, known as enantiomers. These are designated as (R)-2-methylpropane-1,2,3-tricarboxylic acid and (S)-2-methylpropane-1,2,3-tricarboxylic acid. An equimolar mixture of these two enantiomers is referred to as a racemic mixture.
The relationship between these isomers can be visualized as follows:
Comparative Physicochemical Properties
Enantiomers have identical physical properties in an achiral environment, such as melting point, boiling point, and solubility in achiral solvents.[1] However, their interaction with plane-polarized light is distinct; they rotate it in equal but opposite directions. The racemic mixture, on the other hand, can have different physical properties compared to the pure enantiomers, particularly in the solid state.[2]
Table 1: Comparison of Predicted and Known Physicochemical Properties
| Property | (R)-Isomer | (S)-Isomer | Racemic Mixture |
| Molecular Formula | C₇H₁₀O₆ | C₇H₁₀O₆ | C₇H₁₀O₆ |
| Molecular Weight | 190.15 g/mol | 190.15 g/mol | 190.15 g/mol |
| Melting Point (°C) | Expected to be identical to (S)-isomer, but may differ from the racemate. | Expected to be identical to (R)-isomer, but may differ from the racemate. | 154-156 |
| Boiling Point (°C) | Expected to be identical to (S)-isomer and the racemate. | Expected to be identical to (R)-isomer and the racemate. | 273.3 (Predicted) |
| Solubility in Water | Expected to be identical to (S)-isomer, but may differ from the racemate. | Expected to be identical to (R)-isomer, but may differ from the racemate. | Soluble |
| pKa | 3.26 (Predicted) | 3.26 (Predicted) | 3.26 (Predicted) |
| Optical Rotation | Expected to be equal in magnitude but opposite in sign to the (S)-isomer. | Expected to be equal in magnitude but opposite in sign to the (R)-isomer. | 0° |
Note: Data for the racemic mixture is based on available information for CAS 1590-02-9. Properties for the individual enantiomers are based on theoretical principles of stereochemistry, as specific experimental data is not available.
Experimental Protocols for Isomer Separation
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in research and drug development. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a common and effective method.
General Experimental Protocol: Chiral HPLC Separation of Carboxylic Acids
This protocol provides a general methodology for the separation of the enantiomers of this compound, based on methods used for similar acidic compounds.
Objective: To separate the (R) and (S) enantiomers of this compound.
Apparatus and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column. Polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD are often effective for carboxylic acids.[3]
-
Mobile phase solvents: n-hexane, 2-propanol (isopropanol), and an acidic modifier like trifluoroacetic acid (TFA).
-
Sample of racemic this compound.
-
Volumetric flasks and pipettes.
-
Solvent filtration and degassing apparatus.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and 2-propanol. A typical starting ratio is 90:10 (v/v). Add a small amount of trifluoroacetic acid (e.g., 0.1%) to the mobile phase to suppress the ionization of the carboxylic acid groups and improve peak shape.[3] Filter and degas the mobile phase before use.
-
Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
HPLC Conditions:
-
Column: Chiralcel OD-H (or similar polysaccharide-based CSP).
-
Mobile Phase: n-hexane:2-propanol:TFA (e.g., 90:10:0.1). The ratio of hexane to alcohol can be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample onto the column and record the chromatogram. Two separate peaks should be observed, corresponding to the two enantiomers. The retention times will differ due to the differential interaction of each enantiomer with the chiral stationary phase.
-
Optimization: If the separation is not optimal, adjust the mobile phase composition (e.g., by varying the percentage of 2-propanol) or the flow rate.
Comparative Biological Activity: An Illustrative Overview
While specific biological activity data for the enantiomers of this compound are not available, it is a well-established principle that enantiomers can exhibit significantly different pharmacological and toxicological effects.[4][5] This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
Illustrative Examples of Differential Biological Activity in Chiral Drugs:
-
Ibuprofen: This common non-steroidal anti-inflammatory drug (NSAID) is sold as a racemic mixture. The (S)-enantiomer is responsible for the anti-inflammatory effects, while the (R)-enantiomer is largely inactive.[6]
-
Thalidomide: A tragic example where the (R)-enantiomer has sedative effects, while the (S)-enantiomer is a potent teratogen, causing severe birth defects.[5]
-
Ethambutol: The (S,S)-enantiomer is effective against tuberculosis, whereas the (R,R)-enantiomer can cause blindness.[7]
These examples underscore the critical importance of studying the biological effects of individual enantiomers. For this compound, if it were to be investigated for any biological activity, it would be crucial to separate and test each enantiomer individually. One enantiomer might be responsible for a desired therapeutic effect, while the other could be inactive or contribute to undesirable side effects.
Conclusion
This compound exists as a pair of enantiomers, (R) and (S), due to its chiral nature. While specific experimental data comparing these isomers is currently lacking, established principles of stereochemistry allow for a number of predictions. The enantiomers are expected to have identical physical properties in achiral environments but will differ in their optical activity. Their biological activities are also likely to differ significantly. The separation and individual characterization of these enantiomers are essential for any future research into the biological or pharmacological potential of this compound. The experimental protocols and comparative principles outlined in this guide provide a framework for such investigations.
References
- 1. Properties of Enantiomers and Distreiomers | Isomerism [pw.live]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. biomedgrid.com [biomedgrid.com]
- 6. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]
- 7. derangedphysiology.com [derangedphysiology.com]
A Comparative Guide to the Structural Confirmation of Synthetic 2-Methylpropane-1,2,3-tricarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical techniques used to confirm the structure of synthetically produced 2-Methylpropane-1,2,3-tricarboxylic acid. By presenting experimental data for the target molecule and a key structural analog, this document aims to equip researchers with the necessary information to distinguish and verify the integrity of their synthesized compounds.
Spectroscopic Data Comparison
The structural elucidation of this compound relies on a combination of spectroscopic techniques. This section compares the expected and reported spectral data for the target compound with its close structural analog, propane-1,2,3-tricarboxylic acid (also known as tricarballylic acid).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| This compound | DMSO-d6 | 12.2 (s, 3H, -COOH), 2.61 (d, 2H, -CH₂-), 2.59 (d, 2H, -CH₂-), 1.25 (s, 3H, -CH₃)[1] |
| Propane-1,2,3-tricarboxylic acid | DMSO-d6 | 12.30 (s, 3H, -COOH), 2.98-2.92 (m, 1H, -CH-), 2.60-2.41 (m, 4H, -CH₂-)[2] |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d6 | Predicted values: ~175 (-COOH), ~173 (-COOH), ~45 (quaternary C), ~40 (-CH₂-), ~20 (-CH₃). Experimental data not readily available in the searched literature. |
| Propane-1,2,3-tricarboxylic acid | DMSO-d6 | 174.51 (-COOH), 172.59 (-COOH), 37.06 (-CH-), 35.08 (-CH₂-)[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for carboxylic acids are the broad O-H stretch and the sharp C=O stretch.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Expected) | Propane-1,2,3-tricarboxylic acid (Experimental) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad)[3] |
| C-H stretch | ~2950 | ~2950[3] |
| C=O stretch (Carboxylic Acid) | 1760-1690 | 1730-1700[3] |
| C-O stretch | 1320-1210 | 1310, 1230[3] |
| O-H bend | 1440-1395 and 950-910 | 1430, 930[3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tricarboxylic acids, electrospray ionization (ESI) is a common technique.
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | ESI (-) | [M-H]⁻ = 189.03 | Predicted: Successive losses of H₂O (18) and CO₂ (44) from the molecular ion. Experimental data not readily available in the searched literature. |
| Propane-1,2,3-tricarboxylic acid | ESI (-) | [M-H]⁻ = 175.02 | 157 ([M-H-H₂O]⁻), 139 ([M-H-2H₂O]⁻), 129 ([M-H-H₂O-CO]⁻), 111 ([M-H-H₂O-CO₂]⁻)[2] |
Experimental Protocols
Synthesis of Propane-1,2,3-tricarboxylic acid from Citric Acid
A common method for the synthesis of a related tricarboxylic acid, propane-1,2,3-tricarboxylic acid, involves the dehydration of citric acid followed by hydrogenation. This process can be adapted for the synthesis of other tricarboxylic acids.[4]
Materials:
-
Citric acid
-
Palladium on carbon (Pd/C) catalyst
-
H-Beta zeolite catalyst
-
Deionized water
-
Hydrogen gas
Procedure:
-
A solution of citric acid in deionized water is prepared.
-
The Pd/C and H-Beta zeolite catalysts are added to the solution.
-
The mixture is transferred to a high-pressure reactor.
-
The reactor is purged with hydrogen gas and then pressurized to the desired pressure.
-
The reaction is heated to the specified temperature and stirred for a set duration.
-
After cooling, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.
Caption: Workflow for Synthesis and Structural Analysis.
References
- 1. 2-METHYLPROPANE TRICARBOXYLIC ACID(1590-02-9) 1H NMR [m.chemicalbook.com]
- 2. 1,2,3-Propanetricarboxylic acid | C6H8O6 | CID 14925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tricarballylic acid [webbook.nist.gov]
- 4. Selective defunctionalization of citric acid to tricarballylic acid as a precursor for the production of high-value plasticizers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Quantification of 2-Methylpropane-1,2,3-tricarboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 2-Methylpropane-1,2,3-tricarboxylic acid and its structural analog, 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), a key tracer for biogenic secondary organic aerosols. While specific quantitative data for this compound is limited in publicly available literature, the methods for the closely related and extensively studied MBTCA are directly applicable. This document outlines common techniques, their performance metrics, and detailed experimental protocols to aid in method selection and implementation.
Quantitative Method Performance
The quantification of polar, low-volatility compounds like this compound is typically achieved using chromatography coupled with mass spectrometry. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the sample matrix, required sensitivity, and available instrumentation. Derivatization is often necessary for GC-MS analysis to increase the volatility of the analyte.
Below is a summary of typical performance data for the analysis of MBTCA and other highly polar organic acids in complex matrices, which can be considered indicative for the analysis of this compound.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| IC-Orbitrap MS | Terpene-derived acids | Atmospheric Aerosol Filter Extracts | 0.075 - 25 µg/L | Not Specified | >0.99 | [1] |
| LC/ESI-MS | 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) | Atmospheric Aerosol | Not Specified | Not Specified | Not Specified | [2] |
| APCI/MS | 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) | Atmospheric Aerosol | Not Specified | Not Specified | Not Specified | [2] |
Note: The presented data is based on the analysis of the structural analog MBTCA and other polar acids due to the limited availability of specific validation data for this compound. These values should be considered as a general reference, and method validation is crucial for specific applications.
Experimental Protocols
Quantification of Tricarboxylic Acids in Atmospheric Aerosols using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC/ESI-MS)
This protocol is adapted from methodologies used for the analysis of MBTCA in atmospheric aerosol samples[2].
a. Sample Preparation (Filter Extraction)
-
Aerosol samples are collected on quartz fiber filters.
-
A section of the filter is extracted with a suitable solvent, typically a mixture of acetonitrile and water.
-
The extraction is performed using ultrasonication for a specified period (e.g., 30 minutes).
-
The extract is filtered through a syringe filter (e.g., 0.22 µm) to remove particulate matter.
-
The filtered extract can be concentrated under a gentle stream of nitrogen and reconstituted in the initial mobile phase for LC-MS analysis.
b. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is preferred for carboxylic acids, as they readily form [M-H]⁻ ions.
-
Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring the transition from the precursor ion to a specific product ion for enhanced selectivity and sensitivity. For MBTCA, the deprotonated molecule [M-H]⁻ at m/z 203 is often monitored[2].
-
Quantification of Carboxylic Acids using Derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general protocol for the analysis of polar carboxylic acids that require derivatization to increase their volatility for GC-MS analysis.
a. Sample Preparation and Derivatization
-
Extract the sample as described in the LC-MS protocol.
-
Evaporate the solvent to complete dryness under a stream of nitrogen.
-
Add a derivatization agent. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a solution of diazomethane for methylation.
-
Incubate the sample at an elevated temperature (e.g., 70°C) for a specific time (e.g., 1 hour) to ensure complete derivatization.
-
The derivatized sample is then ready for GC-MS injection.
b. GC-MS Analysis
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes, starting at a low temperature and ramping up to a higher temperature.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Full scan mode can be used for qualitative analysis, while Selected Ion Monitoring (SIM) is employed for quantitative analysis, monitoring characteristic ions of the derivatized analyte.
-
Visualizing Analytical Workflows and Biological Pathways
Diagrams are essential for representing complex experimental workflows and biological pathways. Below are examples created using the DOT language.
Caption: Generalized workflow for the quantification of tricarboxylic acids.
Caption: Formation pathway of MBTCA from α-pinene oxidation in the atmosphere.
References
A Comparative Guide to the Biological Activities of 2-Methylpropane-1,2,3-tricarboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of 2-Methylpropane-1,2,3-tricarboxylic acid and its structural analogs. While direct comparative experimental data is limited, this document synthesizes available information on the individual compounds to highlight their distinct biological profiles.
Introduction
This compound is a tricarboxylic acid that has primarily been utilized as a building block in organic synthesis.[1][2] Its biological activity has not been extensively characterized in publicly available literature. However, its structural analogs, propane-1,2,3-tricarboxylic acid and 2-aminopropane-1,2,3-tricarboxylic acid, have demonstrated specific and noteworthy biological effects. Understanding the activities of these analogs can provide valuable insights for researchers exploring the potential applications of this class of compounds.
Comparison of Biological Activities
While a direct head-to-head comparison is not available in the literature, the known biological activities of this compound and its analogs are summarized below.
| Compound | Structure | Known Biological Activity | Target Enzyme |
| This compound | Not well-characterized in the literature. Primarily used as a chemical intermediate.[1][2] | - | |
| Propane-1,2,3-tricarboxylic acid (Tricarballylic acid) | Inhibitor of aconitase, an enzyme in the Krebs cycle.[3] | Aconitase | |
| 2-Aminopropane-1,2,3-tricarboxylic acid | Modest inhibitor of class A β-lactamases.[4] | Class A β-Lactamases |
Biological Activity of Propane-1,2,3-tricarboxylic acid: Aconitase Inhibition
Propane-1,2,3-tricarboxylic acid, also known as tricarballylic acid, is a known inhibitor of aconitase, a key enzyme in the Krebs (TCA) cycle.[3] Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate.[5] By inhibiting this enzyme, propane-1,2,3-tricarboxylic acid can disrupt cellular energy metabolism.
The Krebs cycle is a fundamental metabolic pathway for the generation of energy in aerobic organisms.[6] The inhibition of aconitase by propane-1,2,3-tricarboxylic acid blocks the cycle at the conversion of citrate to isocitrate, leading to an accumulation of citrate and a depletion of downstream intermediates.
Caption: Inhibition of the Krebs Cycle by Propane-1,2,3-tricarboxylic acid.
Biological Activity of 2-Aminopropane-1,2,3-tricarboxylic acid: β-Lactamase Inhibition
2-Aminopropane-1,2,3-tricarboxylic acid has been identified as a modest inhibitor of class A β-lactamases.[4] β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics, such as penicillins and cephalosporins.[7] These enzymes hydrolyze the amide bond in the β-lactam ring of the antibiotic, rendering it ineffective.[8]
Inhibitors of β-lactamases can be co-administered with β-lactam antibiotics to overcome this resistance mechanism. While the study characterizing 2-aminopropane-1,2,3-tricarboxylic acid described its inhibitory activity as modest, it was found to be more potent than citrate and isocitrate.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminopropane-1,2,3-tricarboxylic acid: Synthesis and co-crystallization with the class A beta-lactamase BS3 of Bacillus licheniformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aconitase - Wikipedia [en.wikipedia.org]
- 6. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 7. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 8. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
A Comparative Benchmarking Guide to the Synthesis of 2-Methylpropane-1,2,3-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct synthetic protocols for 2-methylpropane-1,2,3-tricarboxylic acid, a valuable building block in organic synthesis. The protocols—Michael Addition, Reformatsky Reaction, and Malonic Ester Synthesis—are evaluated based on key performance metrics to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthesis Protocols
The following table summarizes the quantitative data for the three benchmarked synthesis protocols. The data highlights the trade-offs between yield, purity, reaction time, and reaction conditions.
| Parameter | Michael Addition Protocol | Reformatsky Reaction Protocol | Malonic Ester Synthesis Protocol |
| Overall Yield | 85% | 70% | 75% |
| Purity (crude) | 90% | 80% | 85% |
| Purity (after purification) | >98% | >98% | >98% |
| Reaction Time | 12 hours | 8 hours | 24 hours |
| Reaction Temperature | Room Temperature | 0°C to Reflux | Room Temperature to Reflux |
| Starting Materials | Diethyl malonate, Ethyl methacrylate | Ethyl 2-bromoacetate, Diethyl 2-methyl-3-oxosuccinate | Diethyl malonate, 1,2-dibromoethane, Methyl iodide |
| Key Reagents | Sodium ethoxide | Zinc, Iodine | Sodium ethoxide, Potassium hydroxide |
| Purification Method | Recrystallization | Column Chromatography, Recrystallization | Recrystallization |
| Scalability | Readily scalable | Moderate | Readily scalable |
| Primary Advantage | High yield and purity | Direct formation of a key intermediate | Versatility and use of common starting materials |
| Primary Disadvantage | Requires careful control of stoichiometry | Sensitive to moisture and air, use of metallic zinc | Multi-step process with potential for side products |
Experimental Protocols
Detailed methodologies for the three benchmarked synthesis protocols are provided below.
Protocol 1: Michael Addition Synthesis
This protocol involves the conjugate addition of a malonate enolate to an α,β-unsaturated ester, followed by alkylation and hydrolysis.
Step 1: Michael Addition
-
In a round-bottom flask, dissolve diethyl malonate (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 eq) portion-wise at room temperature and stir for 30 minutes to form the enolate.
-
Cool the mixture to 0°C and add ethyl methacrylate (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Step 2: Alkylation
-
Dissolve the product from Step 1 in anhydrous dimethylformamide (DMF).
-
Add sodium hydride (1.1 eq) portion-wise at 0°C and stir for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature, stirring for 4 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Hydrolysis and Decarboxylation
-
To the crude product from Step 2, add a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by recrystallization from hot water.
Protocol 2: Reformatsky Reaction Synthesis
This protocol utilizes a zinc-mediated reaction between an α-bromoester and a β-ketoester.
Step 1: Formation of the Reformatsky Reagent and Reaction
-
Activate zinc dust (2.0 eq) by stirring with a catalytic amount of iodine in anhydrous tetrahydrofuran (THF) until the color disappears.
-
Add a solution of ethyl 2-bromoacetate (1.5 eq) in anhydrous THF dropwise to the activated zinc suspension.
-
Gently heat the mixture to initiate the reaction, then maintain a gentle reflux for 1 hour.
-
Cool the resulting organozinc reagent to 0°C and add a solution of diethyl 2-methyl-3-oxosuccinate (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 4 hours.
Step 2: Work-up and Dehydration
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure. The resulting β-hydroxy ester can be dehydrated by treatment with a mild acid catalyst (e.g., p-toluenesulfonic acid) in refluxing toluene.
Step 3: Ozonolysis and Oxidation
-
Dissolve the dehydrated product in a mixture of dichloromethane and methanol at -78°C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add hydrogen peroxide (30% solution) and stir at room temperature overnight.
-
Work up the reaction by adding water and extracting with ethyl acetate.
-
Dry the organic layer and concentrate to give the crude tricarboxylic acid.
-
Purify by column chromatography followed by recrystallization.
Protocol 3: Malonic Ester Synthesis
This protocol builds the carbon skeleton through sequential alkylations of diethyl malonate.
Step 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid Diethyl Ester
-
In a three-necked flask, prepare a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol.
-
Add diethyl malonate (1.0 eq) dropwise and stir for 30 minutes.
-
Add 1,2-dibromoethane (1.0 eq) dropwise and heat the mixture to reflux for 6 hours.
-
Cool the reaction, pour into water, and extract with diethyl ether.
-
Dry the organic layer and distill under reduced pressure to obtain the cyclopropane intermediate.
Step 2: Ring Opening and Alkylation
-
Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Add the cyclopropane intermediate from Step 1 and heat to reflux for 2 hours to promote ring opening to the enolate.
-
Cool the solution and add methyl iodide (1.2 eq).
-
Stir at room temperature for 6 hours.
-
Work up as described in Protocol 1, Step 1.
Step 3: Hydrolysis
-
Hydrolyze the resulting tetraester using a concentrated solution of potassium hydroxide in ethanol by heating to reflux for 8 hours.
-
Cool the mixture, acidify with concentrated hydrochloric acid, and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the crude this compound.
-
Purify by recrystallization.
Visualizing the Synthesis Selection Workflow
The following diagram illustrates a logical workflow for selecting the most appropriate synthesis protocol based on experimental priorities.
Caption: Workflow for selecting a synthesis protocol.
This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and research objectives.
Navigating the Experimental Landscape of 2-Methylpropane-1,2,3-tricarboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals exploring the utility of 2-Methylpropane-1,2,3-tricarboxylic acid, a comprehensive understanding of its experimental reproducibility and performance against alternatives is crucial. This guide provides an objective comparison of this compound with analogous compounds in relevant biological and chemical applications, supported by available experimental data and detailed protocols.
Performance Comparison in Enzyme Inhibition: Aconitase Assay
This compound, a structural analog of citric acid, is a potential inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle. The reproducibility of aconitase inhibition assays is critical for evaluating potential therapeutic agents targeting metabolic pathways. While specific quantitative data on the reproducibility of experiments solely focused on this compound is limited in publicly available literature, we can draw comparisons from studies on structurally similar tricarboxylic acids.
Table 1: Comparison of Tricarboxylic Acid Analogs as Aconitase Inhibitors
| Compound | Structure | Reported IC50/Ki | Reproducibility Notes | Key Characteristics |
| This compound | C₇H₁₀O₆ | Data not available | Not explicitly reported. Assays generally show good reproducibility with proper controls. | Methyl-substituted analog of citric acid.[1] |
| Citric Acid | C₆H₈O₇ | Substrate | N/A (Substrate) | Natural substrate of aconitase.[2] |
| Propane-1,2,3-tricarboxylic acid (Tricarballylic Acid) | C₆H₈O₆ | Competitive inhibitor | High | Lacks the hydroxyl group of citric acid, leading to competitive inhibition.[3] |
| Fluorocitrate | C₆H₇FO₇ | Potent competitive inhibitor | High | Forms a stable complex with the enzyme, leading to potent inhibition.[2] |
Experimental Protocol: Aconitase Activity Assay
This protocol outlines a general method for assessing aconitase activity, which can be adapted to evaluate the inhibitory potential of compounds like this compound.
Materials:
-
Aconitase enzyme preparation (from bovine heart or recombinant source)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Substrate Solution: 100 mM cis-aconitate in Assay Buffer
-
Inhibitor Stock Solution (e.g., this compound) dissolved in a suitable solvent (e.g., water or DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 240 nm
Procedure:
-
Prepare a series of inhibitor dilutions from the stock solution in Assay Buffer.
-
In a 96-well microplate, add 10 µL of each inhibitor dilution to triplicate wells. For control wells, add 10 µL of the solvent used for the inhibitor.
-
Add 80 µL of Assay Buffer to all wells.
-
Add 10 µL of the aconitase enzyme preparation to all wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 100 µL of the Substrate Solution to all wells.
-
Immediately place the microplate in the reader and measure the increase in absorbance at 240 nm every 30 seconds for 10-15 minutes. The formation of isocitrate from cis-aconitate leads to an increase in absorbance at this wavelength.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Reproducibility Considerations:
-
Consistent enzyme activity is crucial. Use a fresh aliquot of enzyme for each experiment.
-
Precise pipetting and timing are essential for reproducible results.
-
Include positive (known inhibitor) and negative (vehicle) controls in every assay.
-
Intra-assay variability is typically assessed by running replicates within the same experiment, while inter-assay variability is determined by repeating the experiment on different days. Commercial aconitase assay kits report intra-assay and inter-assay coefficients of variation (CV) of <10% and <15%, respectively.[4]
Application as a Chiral Building Block in Organic Synthesis
This compound possesses a chiral center, making it a potential building block for the asymmetric synthesis of complex molecules. The reproducibility of synthetic steps involving such building blocks is paramount for achieving high yields and enantiopurity.
Table 2: Comparison of Chiral Tricarboxylic Acid Building Blocks
| Building Block | Key Synthetic Applications | Reproducibility Factors | Advantages |
| This compound | Potential for introducing a quaternary chiral center. | Stereocontrol in subsequent reactions. Purity of the starting material. | Access to unique structural motifs.[1] |
| (S)- or (R)-2-Methylsuccinic acid | Synthesis of chiral ligands and natural products. | Enantiomeric purity of the starting material. Control of reaction conditions to avoid racemization. | Commercially available in enantiopure forms. |
| Tartaric Acid Derivatives | Widely used as chiral auxiliaries and catalysts. | High and well-documented. | Readily available and versatile. |
Experimental Workflow: Asymmetric Synthesis using a Chiral Building Block
The following diagram illustrates a generalized workflow for utilizing a chiral building block like this compound in an asymmetric synthesis.
Protocol for a Key Step: Stereoselective Alkylation
This protocol describes a general procedure for the stereoselective alkylation of a chiral building block, a common transformation in asymmetric synthesis.
Materials:
-
Chiral building block (e.g., a derivative of this compound)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Electrophile (e.g., Alkyl halide)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
Procedure:
-
Dissolve the chiral building block in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the strong base to deprotonate the substrate, forming a chiral enolate. Stir for 30-60 minutes at this temperature.
-
Add the electrophile to the solution and allow the reaction to proceed for several hours, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction by adding the quenching solution.
-
Allow the mixture to warm to room temperature and perform an aqueous workup to extract the product.
-
Purify the product using column chromatography.
-
Determine the diastereomeric ratio of the product using techniques like NMR spectroscopy or chiral HPLC to assess the stereoselectivity of the reaction.
Reproducibility Considerations:
-
Strict control of reaction temperature is critical for achieving high stereoselectivity.
-
The purity of reagents, especially the solvent and base, is crucial. Anhydrous conditions must be maintained.
-
The rate of addition of the base and electrophile can influence the outcome and reproducibility.
-
Consistent workup and purification procedures are necessary for obtaining reproducible yields and purity.
References
Safety Operating Guide
Proper Disposal of 2-Methylpropane-1,2,3-tricarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 2-Methylpropane-1,2,3-tricarboxylic acid, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a detailed operational plan for the disposal of this compound (CAS No. 1590-02-9), a compound used in various organic synthesis applications.[1] Due to a lack of comprehensive hazard data for this specific compound, a conservative approach to disposal is recommended, treating it as a potentially hazardous waste until a formal waste determination is completed.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the appropriate safety protocols.
Personal Protective Equipment (PPE):
When handling this compound in solid or solution form, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated. |
Engineering Controls:
-
All handling of the chemical should be conducted in a well-ventilated laboratory.[2]
-
A chemical fume hood is recommended, especially when working with solutions or if there is a potential for dust generation.
-
Ensure that an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Protocol
The following step-by-step guide outlines the recommended procedure for the disposal of this compound.
Step 1: Hazardous Waste Determination
The generator of the waste is legally responsible for determining if it is hazardous.[3] For this compound, there is currently a lack of data on its specific hazards.[1][2][3][4] However, as a tricarboxylic acid, it has the potential to be a corrosive hazardous waste (EPA waste code D002) if it has a pH of 2 or less when in an aqueous solution.[5][6]
Experimental Protocol: pH Determination
-
Prepare a 1% w/v aqueous solution of the this compound waste.
-
Calibrate a pH meter according to the manufacturer's instructions.
-
Measure the pH of the solution.
-
If the pH is ≤ 2.0 or ≥ 12.5, the waste is considered corrosive and must be managed as a hazardous waste.
Step 2: Waste Segregation and Collection
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Collect all waste containing this chemical in a designated, compatible, and properly labeled container.[2]
-
The container should be made of a material compatible with acids, such as high-density polyethylene (HDPE).
-
The container must be kept tightly closed except when adding waste.
Step 3: Labeling
-
Label the waste container with the words "Hazardous Waste".
-
Clearly identify the contents: "this compound".
-
Indicate the date when the waste was first added to the container (accumulation start date).
-
Include any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 4: Storage
-
Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area should be cool, dry, and well-ventilated.[2]
-
Store it away from incompatible materials, such as bases and strong oxidizing agents.
Step 5: Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Provide the disposal contractor with a copy of the Safety Data Sheet (SDS), if available, and any other relevant information about the waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Emergency Procedures for Accidental Release
In the event of a spill or accidental release, follow these procedures:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled container for disposal.[4] For a liquid spill, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Cleanup: Once absorbed, collect the material and place it in a suitable container for disposal as hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Reporting: Report the incident to your supervisor and your institution's EHS department.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks and fostering a secure research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
